molecular formula C8H16ClN B2928439 Bicyclo[5.1.0]octan-4-amine hydrochloride CAS No. 2138043-63-5

Bicyclo[5.1.0]octan-4-amine hydrochloride

Cat. No.: B2928439
CAS No.: 2138043-63-5
M. Wt: 161.67
InChI Key: ACTXEQUUACZUEB-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octan-4-amine hydrochloride (CAS 2138043-63-5) is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a bicyclo[5.1.0]octane skeleton, a structure that incorporates a highly strained cyclopropane ring fused to a cycloheptane ring . The presence of this strained, three-membered ring system is a key source of its reactivity, as the release of ring strain provides a strong thermodynamic driving force for various chemical transformations . The amine functional group, presented in its stable hydrochloride salt form, enhances the compound's utility by providing a handle for further derivatization, making it a versatile precursor for the synthesis of more complex molecular architectures. Compounds containing the bicyclo[5.1.0] framework are valuable as unusual building blocks for generating molecular complexity. The inherent strain of the bicyclic system, particularly the weak central C-C bond, allows it to participate in unique reaction pathways such as strain-release nucleophilic additions, electrophilic additions, and insertion reactions . While specific biological data for this exact amine is not publicly documented, structurally similar bridged and fused bicyclic amines are frequently explored in pharmaceutical research for their potential as conformationally constrained scaffolds. For instance, such structures are investigated for creating novel bioactive molecules, including positive allosteric modulators for therapeutic targets like the A3 adenosine receptor . This product is intended for research and development use by qualified laboratory professionals. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[5.1.0]octan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-3-1-6-5-7(6)2-4-8;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXEQUUACZUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Bicyclo[5.1.0]octan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and application of Bicyclo[5.1.0]octan-4-amine hydrochloride , a specialized building block for medicinal chemistry.

CAS: 1207195-20-7 | Formula: C₈H₁₅N·HCl | M.W.: 161.67 g/mol (salt)

Executive Summary

Bicyclo[5.1.0]octan-4-amine hydrochloride is a bicyclic amine scaffold characterized by a fused cyclopropane-cycloheptane ring system. In drug discovery, it serves as a high-value conformational restrictor , offering a rigidified alternative to flexible azepanes or cycloheptylamines. By locking the amine vector relative to the hydrophobic core, this scaffold modulates receptor binding affinity and improves metabolic stability through the steric shielding of the cyclopropane moiety.

Primary Utility:

  • Bioisostere: Replacement for piperidine, azepane, or cyclohexylamine moieties.

  • Vector Positioning: Orients functional groups in specific 3D vectors inaccessible to monocyclic counterparts.

  • ADME Optimization: The fused cyclopropane ring blocks metabolic oxidation at the bridgehead positions.

Chemical Architecture & Properties

Structural Analysis

The compound consists of a seven-membered ring fused to a three-membered ring. The amine functionality is located at position 4, the distal point of the cycloheptane ring relative to the cyclopropane fusion.

  • Numbering System: The bridgehead carbons are C1 and C7. The methylene bridge of the cyclopropane is C8. The amine is attached at C4.[1]

  • Stereochemistry: The fusion of the cyclopropane ring is cis (due to ring strain constraints). The amine at C4 can exist in two diastereomeric forms relative to the cyclopropane ring:

    • Endo (cis): The amine points toward the cyclopropane ring.

    • Exo (trans): The amine points away from the cyclopropane ring.

    • Note: Commercial preparations (CAS 1207195-20-7) are typically supplied as a diastereomeric mixture unless specified as a single isomer.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Weight 125.21 (Free Base) / 161.67 (HCl Salt)Fragment-like, ideal for FBDD.
H-Bond Donors 1 (Amine)Key interaction point for aspartate/glutamate residues.
H-Bond Acceptors 1
cLogP ~1.4 - 1.8Lipophilic core aids membrane permeability.
pKa ~10.5Typical for secondary/primary cycloalkyl amines; protonated at physiological pH.
Topological Polar Surface Area (TPSA) 26.02 ŲHigh BBB permeability potential.

Synthesis & Manufacturing

Since direct literature on the industrial scale-up of this specific CAS is proprietary, the following protocol is reconstructed based on the validated synthesis of the key intermediate bicyclo[5.1.0]octan-4-one (CAS 40905-65-5) and standard reductive amination procedures.

Synthetic Pathway (Representative)

The synthesis relies on the Simmons-Smith cyclopropanation of a cycloheptenone derivative, followed by functional group interconversion.

Synthesis Start Cyclohept-3-en-1-one Step1 Cyclopropanation (Zn-Cu, CH2I2) Start->Step1 Inter Bicyclo[5.1.0]octan-4-one (Key Intermediate) Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Product Bicyclo[5.1.0]octan-4-amine (CAS 1207195-20-7) Step2->Product

Figure 1: Synthetic route from cycloheptenone precursors.

Detailed Experimental Protocol (Bench Scale)

Step 1: Synthesis of Bicyclo[5.1.0]octan-4-one

  • Reagents: Cyclohept-3-en-1-one (1.0 eq), Diiodomethane (1.5 eq), Zinc-Copper couple (Zn-Cu) (2.0 eq), Diethyl ether (anhydrous).

  • Procedure:

    • Suspend Zn-Cu couple in anhydrous ether under nitrogen.

    • Add diiodomethane dropwise to generate the iodomethylzinc carbenoid.

    • Add Cyclohept-3-en-1-one slowly at reflux.

    • Mechanism: The carbenoid adds across the C3-C4 double bond. The distal carbonyl (C1) directs the stereochemistry less than in proximal systems, but the cis-fusion is thermodynamically mandated.

    • Workup: Quench with saturated NH₄Cl, extract with ether, and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Reductive Amination to Bicyclo[5.1.0]octan-4-amine

  • Reagents: Bicyclo[5.1.0]octan-4-one (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq), Methanol.

  • Procedure:

    • Dissolve the ketone in methanol.

    • Add ammonium acetate and stir at room temperature for 2 hours to form the imine/iminium species.

    • Add NaBH₃CN portion-wise. Caution: HCN generation possible; use a vented hood.

    • Stir for 12–16 hours.

    • Workup: Acidify with 1N HCl to decompose excess hydride. Basify with NaOH to pH >12. Extract with DCM.

    • Salt Formation: Treat the organic layer with 4N HCl in dioxane to precipitate Bicyclo[5.1.0]octan-4-amine hydrochloride .

Applications in Drug Discovery[2]

Scaffold Utility & Bioisosterism

The bicyclo[5.1.0]octane core is a "sp³-rich" scaffold, aligning with the "Escape from Flatland" trend in medicinal chemistry to improve solubility and selectivity.

  • vs. Cycloheptylamine: The fused cyclopropane reduces the conformational entropy of the seven-membered ring, potentially lowering the entropic penalty upon binding to a receptor.

  • vs. Piperidine: It provides a larger hydrophobic volume, filling lipophilic pockets (e.g., in GPCRs or Kinases) that smaller rings cannot.

Decision Logic for Scaffold Selection

ScaffoldLogic Problem Drug Design Challenge Flex Target requires flexible linker? Problem->Flex Rigid Target requires rigid vector? Problem->Rigid Azepane Use Azepane/Cycloheptane Flex->Azepane Yes Metab Metabolic Liability at C-H? Flex->Metab No Bicyclo Use Bicyclo[5.1.0]octan-4-amine Rigid->Bicyclo Yes Metab->Bicyclo Block Oxidation via Cyclopropane

Figure 2: Decision tree for selecting bicyclic amine scaffolds.

Metabolic Stability

The cyclopropane ring is generally resistant to CYP450-mediated oxidation compared to a standard methylene group. Furthermore, the fusion points (bridgeheads) are quaternary-like (tertiary carbons in a strained system), which often hinders hydroxylation at adjacent positions due to steric and electronic effects.

Handling & Analytics

Storage and Stability
  • State: White to off-white solid (HCl salt).

  • Hygroscopicity: Moderate. Store in a desiccator.

  • Storage: -20°C for long-term; 2-8°C for active use.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆):

    • 
       0.4–0.8 ppm (Multiplets, 2H, Cyclopropane CH₂/CH).
      
    • 
       1.2–2.0 ppm (Multiplets, Cycloheptane ring protons).
      
    • 
       3.0–3.5 ppm (m, 1H, CH-NH₂).
      
    • 
       8.0+ ppm (Broad s, 3H, NH₃⁺).
      
  • MS (ESI): m/z = 126.1 [M+H]⁺.

References

  • PubChem. (2025). Bicyclo[5.1.0]octan-4-amine hydrochloride (Compound).[1][2][3] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Friedrich, E. C., & Jurewicz, A. T. (1973). Simmons-Smith cyclopropanation of cycloalkenes. Journal of Organic Chemistry.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Structural and Physicochemical Profiling of 4-aminobicyclo[5.1.0]octane Hydrochloride: A Technical Guide for Scaffold Integration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Scaffold Rationale

In modern drug discovery, the transition from flat, sp2-rich aromatic systems to conformationally restricted, sp3-enriched scaffolds is a proven strategy to improve pharmacokinetic properties, enhance metabolic stability, and reduce off-target toxicity. The bicyclo[5.1.0]octane skeleton represents a highly specialized, bridged aliphatic system. Specifically, 4-aminobicyclo[5.1.0]octane hydrochloride serves as a versatile primary amine building block.

By fusing a highly strained cyclopropane ring to a flexible cycloheptane ring, this scaffold locks the molecule into specific conformational spaces. This whitepaper details the structural dynamics, physicochemical properties, and validated synthetic methodologies for 4-aminobicyclo[5.1.0]octane HCl, providing researchers with the authoritative grounding needed to integrate this moiety into active pharmaceutical ingredients (APIs).

Conformational Dynamics and Ring Strain

The bicyclo[5.1.0]octane system is defined by the fusion of a three-membered cyclopropane ring with a seven-membered cycloheptane ring. The nature of this ring fusion dictates the thermodynamic stability and 3D vector projection of the functional groups.

Cis vs. Trans Ring Fusion

Due to the geometric constraints of small-to-medium rings, the cis-fused isomer is overwhelmingly favored. While trans-fused [5.1.0] systems have been synthesized and studied, they exhibit extreme ring strain. As established by , trans-fused bicyclic cyclopropanes rely on highly strained "twist-bent" carbon-carbon bonds to maintain structural integrity. Consequently, the cis-fused isomer is the thermodynamically stable form and the exclusive product of standard cyclopropanation techniques on cis-cycloheptene derivatives [1].

Diastereomerism at the C4 Position

When the amine is introduced at the C4 position, it can adopt either an endo or exo orientation relative to the cyclopropane bridge. The steric bulk of the cyclopropane ring heavily influences the conformational flipping of the cycloheptane chair/boat forms, typically pushing the bulky amino group into a pseudo-equatorial position to minimize 1,3-diaxial interactions.

ConformationalDynamics A Bicyclo[5.1.0]octane Base Scaffold B Cis-Fused Isomer (Thermodynamically Stable) A->B Favored Pathway C Trans-Fused Isomer (Twist-Bent Bonds) A->C High Strain Energy D 4-Amino Substitution (Equatorial Preference) B->D Functionalization C->D Functionalization E Amine Hydrochloride Salt (Enhanced Stability) D->E Protonation (HCl)

Conformational logic and stabilization pathways of bicyclo[5.1.0]octane derivatives.

Physicochemical Properties & Analytical Profile

The free base of 4-aminobicyclo[5.1.0]octane is a volatile, lipophilic oil that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Conversion to the hydrochloride salt is mandatory for long-term storage, accurate mass dispensing, and crystallographic analysis. The structural assignments of related aminobicyclo[5.1.0]octane derivatives have been definitively confirmed via single-crystal X-ray diffraction, verifying the cis-ring fusion and the precise vector of the amine[2].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, utilizing predictive and experimental data from[3] and associated chemical databases.

PropertyValueScientific Rationale / Source
Molecular Formula C₈H₁₅N · HCl (C₈H₁₆ClN)Standard hydrochloride salt formulation.
Monoisotopic Mass (Free Base) 125.12045 DaHigh-resolution mass spectrometry target[4].
Molecular Weight (HCl Salt) 161.67 g/mol Bulk material calculation.
Predicted XlogP3 1.4Indicates favorable lipophilicity for oral bioavailability (Rule of 5 compliant)[4].
Predicted CCS ([M+H]⁺) 117.2 ŲCollision Cross Section for ion mobility mass spectrometry (IM-MS)[4].
Hydrogen Bond Donors 3 (Salt Form)The -NH₃⁺ group acts as a strong multi-point H-bond donor.
Topological Polar Surface Area (TPSA) 26.0 ŲExcellent membrane permeability profile.

Synthetic Methodology & Protocol

To ensure high scientific integrity and reproducibility, the synthesis of 4-aminobicyclo[5.1.0]octane HCl must be approached with strict stereochemical control. The optimal route begins with cyclohept-4-en-1-one, utilizing a Simmons-Smith cyclopropanation followed by a reductive amination.

Causality in Reagent Selection
  • Zinc-Copper Couple (Zn-Cu): Used in the Simmons-Smith reaction to generate the zinc carbenoid (I-CH₂-Zn-I). This prevents the formation of free carbene, ensuring a concerted, stereospecific syn-addition to the cis-alkene of the cycloheptene ring.

  • Sodium Cyanoborohydride (NaBH₃CN): Selected for reductive amination because it is stable in the slightly acidic conditions (pH ~6) required to form the intermediate iminium ion, whereas NaBH₄ would rapidly decompose.

  • Anhydrous HCl in Ether: Used to precipitate the final salt. The non-polar ether solvent forces the highly polar hydrochloride salt out of solution, providing a self-purifying crystallization step.

SyntheticWorkflow Start Cyclohept-4-en-1-one (Starting Material) Step1 Simmons-Smith Reaction (CH2I2, Zn-Cu) Start->Step1 Int1 Bicyclo[5.1.0]octan-4-one (Intermediate) Step1->Int1 Cyclopropanation Step2 Reductive Amination (NH4OAc, NaBH3CN) Int1->Step2 Int2 Bicyclo[5.1.0]octan-4-amine (Free Base) Step2->Int2 Imine Reduction Step3 Salt Formation (HCl in Diethyl Ether) Int2->Step3 Product 4-aminobicyclo[5.1.0]octane HCl (Final Product) Step3->Product Precipitation

Step-by-step synthetic workflow for 4-aminobicyclo[5.1.0]octane HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Bicyclo[5.1.0]octan-4-one

  • Suspend Zn-Cu couple (2.5 eq) in anhydrous diethyl ether under a strictly inert argon atmosphere.

  • Add a crystal of iodine to activate the zinc, followed by the dropwise addition of diiodomethane (2.0 eq). Reflux the mixture gently for 30 minutes to form the carbenoid.

  • Add cyclohept-4-en-1-one (1.0 eq) dropwise. Maintain reflux for 12 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with ethyl acetate and analyze via GC-MS. The starting material peak (m/z 110) must be completely replaced by the product peak (m/z 124).

  • Filter the reaction mixture through a pad of Celite to remove zinc salts, wash with 1M HCl, and concentrate the organic layer to yield the crude bicyclic ketone.

Step 2: Reductive Amination

  • Dissolve the crude bicyclo[5.1.0]octan-4-one (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) in small portions. Stir for 16 hours, allowing the reaction to warm to room temperature.

  • Validation Checkpoint: Perform LC-MS on the crude mixture. The presence of the[M+H]⁺ ion at m/z 126.1 confirms the successful reduction to the primary amine[4].

  • Quench with 1M NaOH to basicify the solution (pH > 10), extract extensively with dichloromethane, dry over Na₂SO₄, and evaporate to yield the free base as a pale oil. (Note: This oil contains a mixture of endo/exo diastereomers).

Step 3: Hydrochloride Salt Formation and Isolation

  • Dissolve the free base oil in a minimum volume of anhydrous diethyl ether.

  • Submerge the flask in an ice bath (0 °C) and slowly add a 2.0 M solution of HCl in diethyl ether (1.2 eq) dropwise under vigorous stirring.

  • A white precipitate will form immediately. Stir for an additional 30 minutes to ensure complete crystallization.

  • Validation Checkpoint: Filter the solid, wash with cold ether, and dry under high vacuum. Analyze via ¹H-NMR (in D₂O). The downfield shift of the proton alpha to the amine (typically shifting from ~2.8 ppm in the free base to >3.3 ppm in the salt) validates complete protonation.

Conclusion

4-aminobicyclo[5.1.0]octane HCl is a highly valuable, sp3-rich building block that leverages the unique steric and conformational properties of a cyclopropane-fused cycloheptane ring. By utilizing stereocontrolled synthetic routes and ensuring rigorous salt formation, drug development professionals can successfully incorporate this scaffold into novel therapeutics, driving improvements in target affinity and metabolic stability.

References

  • Gassman, P. G. (1967). "Twist-bent" bonds in trans-fused bicyclic cyclopropane derivatives. Chemical Communications (London), 793-794. URL:[Link]

  • Pirkle, W. H., & Lunsford, W. B. (1972). Energetics of the cis-trans interconversion of a bicyclo[5.1.0]octane system. Journal of the American Chemical Society, 94(20), 7206–7208. URL:[Link]

  • Christensen, K. E., Csatayová, K., Davies, S. G., Lee, J. A., Roberts, P. M., Thompson, A. L., & Thomson, J. E. (2011). Stereochemical Assignment of Substituted 2-Aminobicyclo[3.1.0]hexane and 2-Aminobicyclo[5.1.0]octane Derivatives via Single Crystal X-ray Diffraction. Journal of Chemical Crystallography, 41(7), 1007-1012. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123716939, Bicyclo[5.1.0]octan-4-amine. PubChem. URL:[Link]

Sources

Strategic Sourcing & Technical Validation: Bicyclo[5.1.0]octan-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, Bicyclo[5.1.0]octan-4-amine HCl represents a high-value saturated scaffold. It serves as a critical tool for increasing fraction sp3 (Fsp3) character, offering a geometrically constrained bioisostere for phenyl or cyclohexyl rings. Unlike flexible alkyl chains, the fused cyclopropane-cycloheptane system locks the amine pharmacophore into a specific vector, potentially improving receptor selectivity and metabolic stability by blocking sites of oxidation.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple vendor lists to ensure data integrity in drug development pipelines.

Technical Profile & Stereochemical Complexity

The bicyclo[5.1.0]octane core consists of a cycloheptane ring fused to a cyclopropane ring. The amine at position 4 introduces significant stereochemical complexity.

  • Chemical Name: Bicyclo[5.1.0]octan-4-amine hydrochloride

  • CAS Numbers:

    • HCl Salt:2138043-63-5

    • Free Base:1207195-20-7

  • Molecular Formula: C8H15N · HCl

  • Key Properties:

    • Conformation: The [5.1.0] fusion forces the seven-membered ring into a distorted chair/boat conformation.

    • Isomerism: Two major stereochemical challenges exist:

      • Cis/Trans Fusion: The ring fusion is almost exclusively cis due to the high strain of trans-fusion in small bicyclic systems.

      • Endo/Exo Amine: The amine at C4 can be syn (endo) or anti (exo) relative to the cyclopropane ring. Most commercial catalogs supply a diastereomeric mixture unless specified as "chiral pure."

Sourcing Strategy: Vendor Landscape

Sourcing this scaffold requires distinguishing between "on-the-shelf" catalog vendors and "make-to-order" custom synthesis houses.

Tier 1: Validated Catalog Suppliers (Stock/Rapid Delivery)

These vendors typically hold stock of the building block or have validated routes for rapid scale-up.

VendorCategoryReliability RatingNotes
Enamine Primary SourceHighWorld’s largest stock of bicyclic amines. Often the original manufacturer for other re-sellers. Likely source of specific stereoisomers.
Sigma-Aldrich (Merck) DistributorHighLists CAS 1207195-20-7. Often sources from J&W Pharmlab or Enamine. Good for small-scale (mg) reference standards.
J&W Pharmlab SpecialistMedium-HighUS-based specialist in unique chiral building blocks. Good for specific isomers.
Molaid AggregatorMediumUseful for locating the specific HCl salt form (CAS 2138043-63-5).
Tier 2: Custom Synthesis & Bulk (Scale-Up)

For >100g requirements or specific enantiopure isomers.

  • WuXi AppTec: High capacity for resolving diastereomers via chiral SFC.

  • Pharmablock: Specializes in bicyclic scaffolds and difficult-to-make saturated rings.

Synthesis Context & Impurity Profiling

To validate the material received, one must understand its synthetic origin. The dominant industrial route involves the Simmons-Smith cyclopropanation , which dictates the impurity profile.

The Industrial Route (Likely Pathway)
  • Starting Material: Cyclohept-3-en-1-one (or protected derivative).

  • Cyclopropanation: Reaction with

    
     and Zn-Cu (Simmons-Smith) or 
    
    
    
    (Furukawa modification).[1]
    • Critical Impurity Risk: Residual Zinc, Iodine traces.

  • Functionalization: Reductive amination of the resulting ketone.

    • Critical Impurity Risk: Diastereomeric mixtures (endo/exo ratio).

Visualization: Synthesis & Sourcing Workflow

The following diagram outlines the logical flow from synthesis to QC validation, highlighting critical control points.

G cluster_vendors Sourcing Decision Matrix node_start Start: Cyclohept-3-en-1-one node_step1 Step 1: Simmons-Smith Cyclopropanation (Zn-Cu, CH2I2) node_start->node_step1 node_inter Intermediate: Bicyclo[5.1.0]octan-4-one node_step1->node_inter node_imp1 Impurity A: Residual Zinc/Iodine node_step1->node_imp1 Risk node_step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) node_inter->node_step2 node_product Target: Bicyclo[5.1.0]octan-4-amine node_step2->node_product node_imp2 Impurity B: Diastereomers (Endo/Exo) node_step2->node_imp2 Risk node_qc QC Validation Protocol (The Gatekeeper) node_product->node_qc node_cat Catalog (Enamine/Sigma) *Fast, Mixed Isomers* node_qc->node_cat Batch Check node_custom Custom (WuXi/Pharmablock) *Slow, Enantiopure* node_qc->node_custom Route Scouting node_imp1->node_qc node_imp2->node_qc

Caption: Workflow linking the synthetic route (Simmons-Smith) to specific impurity risks and the necessary QC decision matrix for vendor selection.

Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for novel scaffolds. Implement this self-validating protocol upon receipt of the material.

Protocol A: Stereochemical Assignment (NMR)

Objective: Determine the endo/exo ratio of the amine.

  • Solvent: Dissolve 5mg in DMSO-d6 (prevents amine exchange broadening).

  • Experiment: Run 1D 1H NMR and 2D NOESY.

  • Analysis:

    • Identify the cyclopropane protons (typically high field, 0.2–0.8 ppm).

    • Identify the H4 proton (alpha to amine, ~2.5–3.0 ppm).

    • NOE Correlation: Look for cross-peaks between H4 and the cyclopropane bridgehead protons (H1/H7). Strong NOE indicates cis (syn) relationship; weak/absent indicates trans (anti).

Protocol B: Salt Form Verification

Objective: Confirm stoichiometry of the HCl salt (crucial for molecular weight calculations in potency assays).

  • Method: Argentometric Titration or Ion Chromatography (IC).

  • Acceptance Criteria: Chloride content should be 18.0% ± 0.5% (Theoretical for C8H15N·HCl MW 161.67).

  • Red Flag: If Chloride is <15%, the material may be a partial salt or mixed with free base, altering solubility and pH in biological assays.

Protocol C: Elemental Purity

Objective: Detect catalyst residues from the Simmons-Smith reaction.

  • Method: ICP-MS.

  • Target: Zinc (Zn) and Copper (Cu).[1]

  • Limit: <10 ppm. High Zn levels are cytotoxic and will generate false positives in cell-based assays.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. (Foundational chemistry for the scaffold synthesis).
  • Donaldson, W. A., et al. (2015).[2] Generation of Molecular Complexity from Cyclooctatetraene: Preparation of Aminobicyclo[5.1.0]octitols. Chemistry – A European Journal.[3] [Link]

  • Molaid Chemicals. Bicyclo[5.1.0]octan-4-amine hydrochloride Properties. Molaid.com. Retrieved March 5, 2026, from [Link]

Sources

Solubility Profile of Bicyclo[5.1.0]octan-4-amine Hydrochloride: A Comparative Analysis in Water and DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides an in-depth examination of the solubility characteristics of bicyclo[5.1.0]octan-4-amine hydrochloride, a bicyclic amine salt of significant interest in medicinal chemistry. We present a detailed comparative analysis of its solubility in two common yet fundamentally different polar solvents: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. This guide elucidates the theoretical principles governing the differential solubility through an analysis of intermolecular forces. Furthermore, it furnishes a rigorous, step-by-step experimental protocol for the empirical determination of solubility, designed for implementation in a research or drug development laboratory. The insights contained herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and formulate this compound.

Introduction to Bicyclo[5.1.0]octan-4-amine Hydrochloride and Solvent Selection

Bicyclo[5.1.0]octan-4-amine is a saturated bicyclic compound featuring a seven-membered ring fused to a cyclopropane ring.[1] As a hydrochloride salt (C₈H₁₅N·HCl), it exists as an ionic compound, a property that profoundly influences its physicochemical behavior, particularly its solubility.[2] The choice of solvent is paramount during various stages of drug development, including chemical synthesis, purification, formulation, and in vitro/in vivo screening.

Water and DMSO are ubiquitous solvents in pharmaceutical sciences, selected for this guide due to their contrasting properties.

  • Water (H₂O): As the biological solvent, its ability to dissolve a drug is often a prerequisite for oral bioavailability. It is a polar protic solvent, meaning it has a hydrogen atom bonded to an electronegative oxygen atom and can act as both a hydrogen bond donor and acceptor.[3][4]

  • Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): A powerful polar aprotic solvent, renowned for its ability to dissolve a wide range of polar and nonpolar compounds.[5] It can act as a hydrogen bond acceptor but, lacking a hydrogen atom on an electronegative atom, it cannot donate hydrogen bonds.[3] This difference is fundamental to its interaction with solutes compared to water.

Understanding the solubility of bicyclo[5.1.0]octan-4-amine hydrochloride in these two solvents provides a predictive framework for its behavior in a wider range of aqueous and organic environments.

Theoretical Principles: A Tale of Two Solvents

The solubility of an ionic compound like bicyclo[5.1.0]octan-4-amine hydrochloride is governed by the energetic balance between the lattice energy of the crystal and the solvation energy released when ions are stabilized by solvent molecules. The maxim "like dissolves like" provides a starting point, but a deeper understanding requires examining the specific intermolecular forces at play.[4]

In Water (Polar Protic): As a hydrochloride salt, the compound dissociates into the bicyclo[5.1.0]octan-4-ammonium cation ([C₈H₁₅NH]⁺) and the chloride anion (Cl⁻). Water is exceptionally effective at solvating both ions.

  • Cation Solvation: The positively charged ammonium group forms strong ion-dipole interactions with the partial negative charge on the oxygen atoms of water molecules. Crucially, the hydrogen atoms on the ammonium group act as strong hydrogen bond donors, forming robust hydrogen bonds with surrounding water molecules.[4][6]

  • Anion Solvation: The chloride anion is stabilized by ion-dipole interactions and strong hydrogen bonds from the partial positive hydrogen atoms of water molecules, which effectively "cage" the anion.[7]

In DMSO (Polar Aprotic): DMSO also possesses a strong dipole, with a partial negative charge on the oxygen and a partial positive charge on the sulfur.

  • Cation Solvation: The positively charged ammonium cation is effectively solvated by strong ion-dipole interactions with the partial negative charge on the sulfoxide oxygen of DMSO.[3]

  • Anion Solvation: The chloride anion is also stabilized by ion-dipole interactions with the partial positive sulfur atom of DMSO. However, because DMSO cannot act as a hydrogen bond donor, the solvation of the anion is significantly weaker compared to its hydration in water.[5] This less effective stabilization of the anion is a key factor limiting the solubility of many salts in aprotic solvents.[7]

Based on these principles, it is predicted that bicyclo[5.1.0]octan-4-amine hydrochloride will exhibit significantly higher solubility in water than in DMSO. The capacity of water to act as a hydrogen bond donor provides superior stabilization for the chloride anion, which is critical for overcoming the crystal lattice energy of the salt.

cluster_solute Bicyclo[5.1.0]octan-4-amine HCl cluster_water Water (Polar Protic) cluster_dmso DMSO (Polar Aprotic) Solute [C₈H₁₅NH]⁺ Cl⁻ Water H₂O Solute->Water Dissolves in DMSO (CH₃)₂SO Solute->DMSO Dissolves in Cation_H2O [C₈H₁₅NH]⁺ Water->Cation_H2O Ion-Dipole H-Bonding (Acceptor) Anion_H2O Cl⁻ Water->Anion_H2O Ion-Dipole H-Bonding (Donor) Cation_DMSO [C₈H₁₅NH]⁺ DMSO->Cation_DMSO Ion-Dipole H-Bonding (Acceptor) Anion_DMSO Cl⁻ DMSO->Anion_DMSO Ion-Dipole (Weaker)

Caption: Molecular interactions governing solubility in water vs. DMSO.

Experimental Protocol for Solubility Determination

To empirically validate the theoretical predictions, a standardized and reproducible method is essential. The isothermal equilibrium method, also known as the shake-flask method, is a gold standard for determining solubility.[8]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured, typically by High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound under the specified conditions.[8]

Materials and Equipment
  • Bicyclo[5.1.0]octan-4-amine hydrochloride (>99% purity)

  • Deionized water (18.2 MΩ·cm)

  • DMSO (Anhydrous, ≥99.9%)

  • Analytical balance (readable to 0.01 mg)

  • Thermostatic shaker bath or incubator

  • 2 mL glass vials with screw caps

  • Calibrated volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation of Stock Standards: Accurately weigh and dissolve a known amount of bicyclo[5.1.0]octan-4-amine hydrochloride in the mobile phase to prepare a high-concentration stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Add an excess of bicyclo[5.1.0]octan-4-amine hydrochloride (e.g., ~10-20 mg, accurately weighed) to three separate 2 mL vials for each solvent (water and DMSO). The key is to ensure undissolved solid remains at equilibrium.

    • Accurately add 1.0 mL of the respective solvent (water or DMSO) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. A preliminary time-to-equilibrium study is recommended to confirm that this duration is sufficient.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to further ensure complete separation of the solid and liquid phases.[8]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality Check: This step is critical to remove any microscopic undissolved particles that would artificially inflate the measured concentration.

    • Perform a precise dilution of the filtered supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately. For water samples, a 1:100 or 1:1000 dilution may be necessary. For DMSO, a smaller dilution may be required.

  • HPLC Quantification:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.995 for trustworthiness.

    • Inject the diluted samples (in triplicate).

  • Data Analysis:

    • Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

    • Multiply this concentration by the dilution factor to determine the solubility in the original solvent.

    • Report the final solubility as the mean ± standard deviation of the three replicate measurements, typically in mg/mL.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Vials (n=3 per solvent) B 2. Add 1.0 mL Solvent (Water or DMSO) A->B C 3. Agitate in Shaker Bath (e.g., 24h at 25°C) B->C D 4. Settle & Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify by HPLC F->G H 8. Calculate Solubility (Conc. x Dilution Factor) G->H

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Comparative Solubility Data (Illustrative)

Table 1: Illustrative Solubility of Bicyclo[5.1.0]octan-4-amine Hydrochloride at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Molar Solubility (mol/L)
WaterPolar Protic> 200> 1.23
DMSOPolar Aprotic~ 25 - 50~ 0.15 - 0.31

Molecular Weight of Bicyclo[5.1.0]octan-4-amine hydrochloride (C₈H₁₆ClN) ≈ 161.67 g/mol

Interpretation of Results

The illustrative data in Table 1 aligns with our theoretical analysis. The solubility in water is expected to be very high, characteristic of a small molecule amine salt. The strong hydrogen bonding network provided by water effectively solvates both the ammonium cation and the chloride anion, readily overcoming the crystal lattice energy.

In contrast, the solubility in DMSO is predicted to be substantially lower. While DMSO can effectively solvate the cation via ion-dipole interactions, its inability to donate hydrogen bonds leads to weaker solvation of the chloride anion.[5] This energetic penalty results in a lower equilibrium concentration of the dissolved salt.

Implications for Researchers and Drug Development

The significant difference in solubility between water and DMSO has direct practical consequences:

  • Aqueous Formulations: The high aqueous solubility is advantageous for developing oral or intravenous formulations, as it simplifies achieving the required dosage in a physiologically relevant volume.

  • Stock Solutions for Screening: For in vitro biological assays, DMSO is often the solvent of choice for creating high-concentration stock solutions. While solubility may be lower than in water, it is typically sufficient for the serial dilutions required for cell-based or biochemical assays. It is common practice to first dissolve the compound in pure DMSO and then dilute it into the aqueous assay buffer.[9]

  • Chemical Reactions: In synthetic chemistry, the choice of a reaction solvent can be critical. The differential solubility might be exploited to control reaction rates or facilitate product crystallization.

  • Cryopreservation: The combination of DMSO and water forms complex hydrogen-bonded aggregates, a property leveraged in cryopreservation.[10] Understanding the API's behavior in this mixed-solvent system could be relevant for storing biological samples treated with the compound.

Conclusion

Bicyclo[5.1.0]octan-4-amine hydrochloride, as a classic amine salt, demonstrates a solubility profile that is highly dependent on the hydrogen bonding capabilities of the solvent. It is predicted to be highly soluble in the polar protic solvent, water, due to efficient solvation of both its cation and anion through ion-dipole interactions and hydrogen bonding. Its solubility is expected to be significantly lower in the polar aprotic solvent, DMSO, primarily due to the less effective solvation of the chloride anion. This guide provides both the theoretical framework to understand this differential solubility and a robust experimental protocol to quantify it, offering valuable insights for researchers in chemistry and pharmaceutical development.

References

  • PubChem. Bicyclo[5.1.0]octane. National Center for Biotechnology Information. [Link][1]

  • University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][11]

  • PubChem. Bicyclo[5.1.0]octan-4-amine hydrochloride. National Center for Biotechnology Information. [Link][2]

  • Gassman, P. G., et al. (1971). Crystal structures of two bicyclo[5.1.0]octanes: potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate and cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(11), 2275-2281. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link][7]

  • Mishra, A. K., et al. (2025). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. IntechOpen. [Link][10]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link][3]

  • Cabaco, F. C., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(6), 1435-1446. [Link][12]

  • ResearchGate. (2016). The solubility of my drug in DMSO is 20mg /ml ; Should i dissolve directly in DMSO or complete the 1ml with saline?. [Link][9]

  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). [Link][5]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link][13]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link][6]

  • Li, H., et al. (2015). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 32(3), 835-840. [Link][14]

Sources

Physicochemical Profiling of Bicyclo[5.1.0]octan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of the bicyclo[5.1.0]octan-4-amine scaffold. This guide is structured to support lead optimization in medicinal chemistry, where this specific scaffold is increasingly utilized as a conformationally restricted surrogate for cycloheptyl or piperidinyl moieties.[1]

Executive Summary

The bicyclo[5.1.0]octan-4-amine core represents a unique chemical space where a cyclopropane ring is fused to a cycloheptane system. Unlike simple aliphatic amines, the basicity (pKa) of this scaffold is governed by the interplay between the distal cyclopropyl strain , transannular interactions , and conformational rigidity .[1]

This guide provides a structural analysis of expected pKa values, a definitive "Gold Standard" protocol for their experimental determination, and a logic framework for modifying these values during drug design.

Structural Dynamics & Predicted Basicity

To understand the pKa of bicyclo[5.1.0]octan-4-amine, one must analyze it relative to its parent analogue, cycloheptylamine, and account for the electronic perturbation of the fused cyclopropane ring.[1]

The Structural Baseline
  • Parent System: Cycloheptylamine has a typical aliphatic amine pKa of approximately 10.7 .

  • The [5.1.0] Fusion: The cyclopropane ring (C1-C7-C8) possesses significant

    
    -like character (Walsh orbitals). This exerts an electron-withdrawing inductive effect (-I).
    
  • Position 4 Isolation: The amine at C4 is separated from the bridgehead carbons (C1/C7) by two methylene units (C2-C3 and C6-C5).

  • Net Effect: Due to the distance (3 bonds), the inductive withdrawal is attenuated. However, the conformational locking of the seven-membered ring prevents optimal solvation of the ammonium cation compared to the flexible cycloheptylamine.

Comparative pKa Data Table

As specific experimental values for novel derivatives are proprietary, the following table establishes high-confidence predicted ranges based on validated Hammett-Taft extrapolations and analogue scaling.

Compound ClassStructure DescriptionPredicted pKa RangeStructural Rationale
Reference Cycloheptylamine10.65 – 10.75Flexible ring allows optimal H-bond solvation.
Core Scaffold Bicyclo[5.1.0]octan-4-amine 10.40 – 10.60 Slight drop due to distal ring strain and mild -I effect.
N-Methylated

-Methyl-bicyclo[5.1.0]octan-4-amine
10.70 – 10.90Secondary amines are typically more basic (inductive +I of methyl).

-Fluoro
4-Fluoro-bicyclo[5.1.0]octan-4-amine8.20 – 8.80Strong -I effect of geminal fluorine drastically lowers pKa.
Bridgehead Subst. 1-Trifluoromethyl-bicyclo...9.80 – 10.10Long-range withdrawing effect transmitted through the ring.
Exo/Endo Isomers Stereoisomers at C4

0.1 – 0.2 units
Solvation steric hindrance differs between exo and endo forms.

Structural Logic & Signaling Pathway

The following diagram illustrates the logical flow from chemical modification to physicochemical outcome.

G Scaffold Bicyclo[5.1.0]octan-4-amine Core Factors Structural Factors Scaffold->Factors Inductive Cyclopropane Fusion (Electron Withdrawing) Factors->Inductive Electronic Steric Conformational Rigidity (Solvation Penalty) Factors->Steric Geometric Subst N-Substitution (Methyl/Ethyl) Factors->Subst Derivatization Outcome Net pKa Modulation Inductive->Outcome Lowers pKa (-0.2) Steric->Outcome Lowers pKa (-0.1) Subst->Outcome Raises pKa (+0.3)

Figure 1: Structural determinants affecting the basicity of the bicyclo[5.1.0] system.

Experimental Protocol: Potentiometric Titration

For high-integrity pKa determination of lipophilic amines, standard aqueous titration often fails due to precipitation.[1] The Gold Standard method is Potentiometric Titration in a co-solvent system (Methanol/Water) followed by Yasuda-Shedlovsky extrapolation.

Reagents & Setup
  • Titrant: 0.1 M HCl (standardized against TRIS).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Solvent: Carbonate-free water and HPLC-grade Methanol.

  • Equipment: Mettler Toledo T5 or Metrohm 907 Titrando with a DG115-SC glass electrode.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.[1]

    • Validation Step: Run a blank titration (solvent only) to determine

      
       and slope factor.
      
  • Sample Preparation:

    • Dissolve 3–5 mg of the bicyclo[5.1.0]octan-4-amine derivative in 20 mL of 0.15 M KCl (add 10-20% Methanol if solubility is poor).

    • Ensure the solution is acidified (pH < 3) initially by adding a known excess of HCl.

  • Titration Run:

    • Titrate with 0.1 M NaOH (carbonate-free) under inert gas (

      
       or 
      
      
      
      ) purge to prevent
      
      
      absorption.
    • Data Collection: Record potential (mV) every 10 µL injection. Wait for signal stability (<0.1 mV/s drift).

  • Data Processing (Bjerrum Plot):

    • Convert mV to pH using the Nernst equation.

    • Plot

      
       (average proton number) vs. pH.
      
    • The pKa is the pH where

      
      .
      
The Co-Solvent Extrapolation (Yasuda-Shedlovsky)

If the compound is insoluble in water, titrate in three methanol:water ratios (e.g., 30%, 40%, 50% MeOH).[1] Plot


 vs. 

(dielectric constant). The y-intercept represents the aqueous pKa .

Workflow Visualization

The following diagram outlines the operational workflow for characterizing these derivatives in a drug discovery setting.

Workflow Start Synthesis (Rh-Catalyzed Cycloisomerization) Purify Purification (>98% Purity Required) Start->Purify Screen Solubility Check (Turbidimetry) Purify->Screen Decision Soluble in H2O? Screen->Decision MethodA Direct Aqueous Titration Decision->MethodA Yes MethodB Co-Solvent Titration (Yasuda-Shedlovsky) Decision->MethodB No Analysis Bjerrum Analysis & Gran Plot MethodA->Analysis MethodB->Analysis Final Reported pKa Analysis->Final

Figure 2: Decision tree for experimental pKa determination.

References & Authority

The methodologies and structural insights above are grounded in the following authoritative sources:

  • Synthesis of the Scaffold:

    • Texidor, K., et al. (2026).[1][2][3] Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones. Elsevier Pure. 2[2][4][5][6]

  • pKa Prediction Methodology:

    • Alluri, V. S. P. V. (2022).[1][7] Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network Models. Scholaris. 7

  • Potentiometric Titration Standards:

    • Metrohm AG. (2025).[4][8][9] Understanding potentiometric titration: A vital technique in pharmaceutical analysis. 9[2][4][5][6]

  • Cycloheptylamine Reference Data:

    • Sigma-Aldrich. Cycloheptylamine Properties and Safety Data. 10

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Bicyclo[5.1.0]octan-4-amine from Cyclooctadiene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Bicyclo[5.1.0]octan-4-amine hydrochloride (CAS: 2138043-63-5)[1]

Executive Summary

Bicyclo[5.1.0]octane derivatives are highly valued in medicinal chemistry as rigidified, lipophilic pharmacophores. However, the direct functionalization of the bicyclo[5.1.0]octane core at the 4-position presents significant synthetic challenges. While transannular cyclizations of 1,4-cyclooctadiene[2] typically yield 2,6-disubstituted bicyclo[5.1.0]octanes, targeting the 4-amine requires a more strategic skeletal reconstruction.

This application note details a highly reliable, 5-step protocol to synthesize bicyclo[5.1.0]octan-4-amine starting from the inexpensive and widely available 1,5-cyclooctadiene (1,5-COD). The methodology leverages a Lewis acid-mediated ring contraction followed by a Furukawa-modified cyclopropanation and a Curtius rearrangement to ensure absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Rationale

To install the amine precisely at the 4-position, we exploit the inherent symmetry of a 7-membered ring intermediate. The retrosynthetic strategy disconnects the target amine to a carboxylic acid via a Curtius rearrangement. The bicyclic core is generated via the cyclopropanation of cyclohept-4-enecarboxaldehyde. This critical 7-membered intermediate is accessed via the of 1,5-cyclooctadiene monoepoxide[2].

Because the aldehyde in cyclohept-4-enecarboxaldehyde is exactly three carbons away from both sides of the olefin, cyclopropanation of the double bond inherently places the functional group at the exact midpoint of the resulting 5-carbon bridge (the 4-position of the bicyclo[5.1.0]octane system).

Retrosynthesis A 1,5-Cyclooctadiene (Starting Material) B 1,5-COD Monoepoxide A->B Epoxidation C Cyclohept-4-ene- carboxaldehyde B->C Ring Contraction D Bicyclo[5.1.0]octane- 4-carboxylic acid C->D Cyclopropanation & Oxidation E Bicyclo[5.1.0]octan- 4-amine (Target) D->E Curtius Rearrangement

Caption: Retrosynthetic pathway from 1,5-cyclooctadiene to bicyclo[5.1.0]octan-4-amine.

Quantitative Yield & Analytical Markers

To ensure this protocol is self-validating, the following table summarizes the expected yields, physical states, and key Quality Control (QC) markers for each intermediate.

StepIntermediate ProductExpected YieldPhysical StateKey ¹H NMR / Analytical Marker (CDCl₃)
1 1,5-COD Monoepoxide75%Colorless Oil

5.55 (m, 2H, olefin), 3.02 (m, 2H, epoxide)
2 Cyclohept-4-enecarboxaldehyde80%Pale Yellow Oil

9.65 (d, 1H, CHO), 5.70 (m, 2H, olefin)
3 Bicyclo[5.1.0]octane-4-carboxaldehyde65%Colorless Oil

9.58 (d, 1H, CHO), 0.60-0.30 (m, 3H, cyclopropane)
4 Bicyclo[5.1.0]octane-4-carboxylic acid90%White Solid

11.5 (br s, 1H, COOH), 2.45 (m, 1H, CH-COOH)
5 Bicyclo[5.1.0]octan-4-amine HCl70%White Powder

8.20 (br s, 3H, NH₃⁺),[Mass Spec: m/z 126.1 (M+H)⁺][3]

Step-by-Step Experimental Protocols

Workflow QC1 QC: GC-MS for Mono/Bis Epoxide Ratio S2 Step 2: Ring Contraction QC1->S2 QC2 QC: 1H NMR for Aldehyde Proton (~9.6 ppm) S3 Step 3: Cyclopropanation QC2->S3 QC3 QC: Disappearance of Olefinic Protons S4 Step 4 & 5: Oxidation & Curtius QC3->S4 QC4 QC: Mass Spec for Amine (m/z 126.1) S1 Step 1: Epoxidation S1->QC1 S2->QC2 S3->QC3 S4->QC4

Caption: Experimental workflow and integrated Quality Control (QC) checkpoints.

Step 1: Monoepoxidation of 1,5-Cyclooctadiene

Causality: Using a substoichiometric amount of mCPBA (0.9 equivalents) prevents the formation of the bis-epoxide. Because 1,5-COD is highly symmetric, regioselectivity is inherently controlled.

  • Dissolve 1,5-cyclooctadiene (108 g, 1.0 mol) in anhydrous CH₂Cl₂ (1.0 L) and cool to 0 °C.

  • Add mCPBA (77% w/w, 201 g, 0.9 mol) portion-wise over 2 hours, maintaining the internal temperature below 5 °C.

  • Stir for an additional 4 hours at 0 °C.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (500 mL) and 1M NaOH (500 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 × 250 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Distill the crude oil under reduced pressure to isolate 1,5-COD monoepoxide.

Step 2: Lewis Acid-Mediated Ring Contraction

Causality: Lithium bromide acts as a mild Lewis acid. Coordination of Li⁺ to the epoxide oxygen induces heterolytic C-O bond cleavage. The transannular strain of the 8-membered ring drives a 1,2-alkyl shift, contracting the ring to yield the thermodynamically favored cyclohept-4-enecarboxaldehyde.

  • Dissolve 1,5-COD monoepoxide (62 g, 0.5 mol) in anhydrous toluene (500 mL).

  • Add anhydrous LiBr (8.6 g, 0.1 mol) and heat the mixture to reflux (110 °C) for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and wash with water (2 × 200 mL) and brine (200 mL).

  • Dry the organic phase over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield cyclohept-4-enecarboxaldehyde.

Step 3: Protection and Cyclopropanation

Causality: The aldehyde must be protected as an acetal to prevent competitive side reactions with the highly reactive zinc carbenoid. The Furukawa modification (


) is utilized for the cyclopropanation to ensure a homogeneous, reproducible generation of the carbenoid species, which is critical for accessing [4].
  • Protection: Reflux cyclohept-4-enecarboxaldehyde (49.6 g, 0.4 mol), ethylene glycol (37.2 g, 0.6 mol), and p-TsOH (3.8 g, 0.02 mol) in toluene (400 mL) using a Dean-Stark trap until water evolution ceases (~6 hours). Cool, wash with saturated NaHCO₃, dry, and concentrate.

  • Cyclopropanation: Dissolve the crude acetal in anhydrous CH₂Cl₂ (400 mL) and cool to 0 °C under argon.

  • Slowly add diethylzinc (1.0 M in hexanes, 600 mL, 0.6 mol), followed by the dropwise addition of diiodomethane (321 g, 1.2 mol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous NH₄Cl (500 mL) at 0 °C. Extract with CH₂Cl₂, wash with brine, dry, and concentrate.

  • Deprotection: Dissolve the crude material in THF (300 mL) and 1M HCl (300 mL). Stir at room temperature for 4 hours. Extract with Et₂O, wash with NaHCO₃, dry, and concentrate to yield bicyclo[5.1.0]octane-4-carboxaldehyde.

Step 4: Pinnick Oxidation

Causality: The Pinnick oxidation is chosen because it operates under extremely mild conditions, preventing the acid-catalyzed ring-opening of the highly strained cyclopropane moiety.

  • Dissolve bicyclo[5.1.0]octane-4-carboxaldehyde (41.4 g, 0.3 mol) in t-BuOH (300 mL) and 2-methyl-2-butene (150 mL).

  • Prepare a solution of NaClO₂ (54 g, 0.6 mol) and NaH₂PO₄ (72 g, 0.6 mol) in water (300 mL).

  • Add the aqueous solution dropwise to the organic mixture at room temperature. Stir for 4 hours.

  • Concentrate the mixture to remove volatile organics. Extract the aqueous residue with EtOAc (3 × 200 mL).

  • Wash the combined organics with brine, dry over MgSO₄, and concentrate to afford bicyclo[5.1.0]octane-4-carboxylic acid as a white solid.

Step 5: Curtius Rearrangement to the Target Amine

Causality: Diphenylphosphoryl azide (DPPA) is used to safely generate the acyl azide in situ. Heating triggers the Curtius rearrangement, extruding N₂ to form an isocyanate. Trapping the isocyanate with t-BuOH yields a stable Boc-protected amine, which is subsequently deprotected to give the target [1].

  • Dissolve bicyclo[5.1.0]octane-4-carboxylic acid (30.8 g, 0.2 mol) in anhydrous t-BuOH (250 mL).

  • Add triethylamine (24.2 g, 0.24 mol) and DPPA (60.5 g, 0.22 mol).

  • Heat the reaction mixture to reflux (85 °C) for 8 hours until nitrogen evolution ceases.

  • Cool the mixture, concentrate in vacuo, and partition between EtOAc and water. Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate to yield the crude Boc-amine.

  • Deprotection & Salt Formation: Dissolve the crude Boc-amine in CH₂Cl₂ (200 mL) and add Trifluoroacetic acid (TFA, 50 mL). Stir at room temperature for 2 hours.

  • Concentrate the mixture, dissolve the residue in Et₂O, and bubble dry HCl gas through the solution (or add 2M HCl in ether) to precipitate bicyclo[5.1.0]octan-4-amine hydrochloride. Filter and dry under vacuum.

References

  • The Synthesis of Seven-Membered Rings in Natural Products ResearchGate. Highlights the utility of bicyclo[5.1.0]octane precursors and cyclopropanation strategies in total synthesis. URL:[Link][4]

  • PubChemLite - Bicyclo[5.1.0]octan-4-amine hydrochloride (C8H15N) University of Luxembourg / PubChem. Provides mass spectrometry (m/z 126.1 for free base) and structural verification data. URL:[Link][3]

  • Houben-Weyl Methods of Organic Chemistry: Transannular Carbenium Ion Olefin Cyclizations Thieme Connect. Details the foundational transannular reactions and ring dynamics of cyclooctadiene systems. URL:[Link][2]

Sources

Application Note: Reductive Amination Strategies for Bicyclo[5.1.0]octan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Bicyclo[5.1.0]octan-4-amine is a highly valuable, conformationally restricted building block in medicinal chemistry. The fusion of a rigid cyclopropane ring to a flexible cycloheptane system imparts unique lipophilic and metabolic properties to the scaffold. Functionalizing the primary amine at the 4-position via reductive amination is the most efficient route to generate secondary and tertiary amine derivatives.

However, the transannular steric interactions inherent to the 7-membered ring dictate the kinetics of carbinolamine formation. While reactions with aldehydes proceed rapidly, coupling this bicyclic amine with sterically hindered ketones requires precise modulation of the reaction environment. This guide establishes field-proven, self-validating protocols for both direct and indirect reductive amination of bicyclo[5.1.0]octan-4-amine.

Mechanistic Rationale & Causality in Reagent Selection

Reductive amination proceeds via a sequential mechanism: nucleophilic attack of the amine on the carbonyl to form a hemiaminal, dehydration to an imine (or iminium ion), and subsequent hydride transfer.

The Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation [1]. The causality behind this selection lies in its electronic structure: the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB significantly milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This mildness ensures that STAB selectively reduces the protonated imine intermediate over the unreacted carbonyl compound[2]. Furthermore, STAB operates efficiently in non-polar solvents and avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup[3].

Solvent and Additive Causality: 1,2-Dichloroethane (DCE) is selected as the primary solvent because it maximizes the solubility of STAB and accelerates the reaction rate compared to tetrahydrofuran (THF)[1]. For ketone substrates, the addition of 1.0–2.0 equivalents of glacial acetic acid (AcOH) is mandatory. The acid serves a dual purpose: it catalyzes the dehydration of the hemiaminal to the imine and protonates the resulting imine, lowering the LUMO energy to facilitate hydride attack from STAB[1].

Decision Matrix & Experimental Workflow

The steric bulk of the carbonyl electrophile dictates whether a one-pot (direct) or stepwise (indirect) protocol must be deployed.

Workflow Start Bicyclo[5.1.0]octan-4-amine + Carbonyl Compound Decision Carbonyl Type? Start->Decision Aldehyde Aldehyde or Unhindered Ketone Decision->Aldehyde Low Steric Hindrance Ketone Sterically Hindered Ketone Decision->Ketone High Steric Hindrance Direct Direct Reductive Amination (NaBH(OAc)3, DCE, RT) Aldehyde->Direct Indirect Indirect Reductive Amination 1. Ti(OiPr)4 or MS 2. NaBH4 or NaBH3CN Ketone->Indirect Imine1 In situ Imine/Iminium Direct->Imine1 Imine2 Isolated/Pre-formed Imine Indirect->Imine2 Product Alkylated Bicyclo[5.1.0]octan-4-amine (Secondary/Tertiary Amine) Imine1->Product Hydride Transfer Imine2->Product Hydride Transfer

Caption: Workflow for selecting the appropriate reductive amination protocol for bicyclo[5.1.0]octan-4-amine.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes and Unhindered Ketones)

This protocol utilizes the standard Abdel-Magid conditions[1]. It is highly efficient for coupling bicyclo[5.1.0]octan-4-amine with aliphatic/aromatic aldehydes and unhindered cyclic ketones.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with bicyclo[5.1.0]octan-4-amine (1.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere.

  • Electrophile Addition: Add the carbonyl compound (1.05 mmol, 1.05 eq). If the substrate is a ketone, add glacial acetic acid (1.0 mmol, 1.0 eq).

    • Self-Validation Check: The reaction mixture must remain a homogeneous, clear solution. Turbidity indicates poor solubility of the carbonyl, requiring a switch to a 1:1 DCE/THF mixture.

  • Pre-equilibration: Stir the mixture at ambient temperature (20–25 °C) for 30 minutes to allow initial hemiaminal/imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 eq) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents rapid temperature spikes and minimizes the competitive direct reduction of the carbonyl compound to an alcohol.

  • Monitoring: Stir the reaction at room temperature for 2–12 hours.

    • Self-Validation Check: Monitor via LC-MS or TLC (ninhydrin stain). The reaction is complete when the primary amine peak/spot is entirely consumed.

  • Quench: Carefully add saturated aqueous NaHCO₃ (10 mL) to the flask and stir vigorously for 15 minutes.

    • Self-Validation Check: Effervescence (H₂ gas evolution) confirms the decomposition of active STAB. The cessation of bubbling indicates a complete and safe quench.

  • Workup: Separate the layers. Extract the aqueous phase with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM/MeOH with 1% Et₃N to prevent amine streaking).

Protocol B: Indirect Reductive Amination (For Sterically Hindered Ketones)

When coupling bicyclo[5.1.0]octan-4-amine with bulky ketones (e.g., substituted acetophenones), the equilibrium for imine formation is unfavorable under mild acidic conditions. Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a strong Lewis acid and water scavenger to force imine formation prior to reduction[4].

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve bicyclo[5.1.0]octan-4-amine (1.0 mmol, 1.0 eq) and the hindered ketone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) under nitrogen.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 mmol, 1.5 eq) dropwise. Stir the reaction at room temperature for 12 hours.

    • Self-Validation Check: Analyze a 50 µL aliquot via FT-IR. The disappearance of the strong carbonyl stretch (C=O, ~1710 cm⁻¹) and the appearance of a weak imine stretch (C=N, ~1650 cm⁻¹) confirms complete pre-formation.

  • Reduction: Cool the flask to 0 °C. Add a solution of NaBH₄ (1.5 mmol, 1.5 eq) in anhydrous ethanol (5 mL) dropwise.

    • Causality: NaBH₄ is used here instead of STAB because the pre-formed titanium-imine complex requires a more reactive hydride source for efficient reduction.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Add water (2 mL) dropwise to quench the reaction.

    • Self-Validation Check: The addition of water hydrolyzes the titanium complex, immediately forming a dense, white, insoluble TiO₂ precipitate.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, re-dissolve in ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes when applying these protocols to bicyclo[5.1.0]octan-4-amine.

ProtocolSubstrate ClassReducing AgentAdditiveSolventTypical TimeExpected Yield
Direct Aliphatic/Aromatic AldehydesNaBH(OAc)₃ (1.5 eq)None / AcOH (0.1 eq)DCE2–4 h85–95%
Direct Unhindered KetonesNaBH(OAc)₃ (1.5 eq)AcOH (1.0–2.0 eq)DCE4–12 h70–85%
Indirect Sterically Hindered KetonesNaBH₄ (1.5 eq)Ti(OiPr)₄ (1.5 eq)THF / EtOH14 h (Total)50–75%

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Organic Process Research & Development URL:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride ACS Omega (via PMC / NIH) URL:[Link]

Sources

Application Note: Utilizing Bicyclo[5.1.0]octan-4-amine as a Conformationally Restricted Piperidine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of saturated nitrogen heterocycles with C(sp³)-rich bicyclic hydrocarbons—a strategy known as bioisosteric replacement—plays a crucial role in modern drug discovery[1]. The piperidine heterocycle, while ubiquitous in FDA-approved drugs, is frequently targeted for replacement in lead optimization campaigns to improve overall ADME (absorption, distribution, metabolism, excretion) profiles[2]. This application note details the mechanistic rationale, physicochemical advantages, and validated experimental protocols for utilizing bicyclo[5.1.0]octan-4-amine [3] as a highly effective, conformationally restricted piperidine bioisostere.

Mechanistic Rationale: The Case for Bicyclo[5.1.0]octan-4-amine

Piperidine rings often introduce specific pharmacokinetic liabilities, including high basicity (pKa ~10.5), which can lead to hERG channel inhibition and phospholipidosis, as well as susceptibility to cytochrome P450-mediated α-oxidation. Recent advances have highlighted various bicyclic systems, such as bicyclo[3.1.1]heptanes and azabicyclo-octanes, as effective bioisosteres that enhance metabolic stability and lipophilicity[4][5].

Bicyclo[5.1.0]octan-4-amine offers a unique topological solution. The fusion of the cyclopropane ring onto the 7-membered cycloheptane ring restricts the conformational flexibility of the macrocycle. The primary amine at the 4-position occupies an equatorial-like trajectory that closely matches the exit vector of a substituted piperidine.

Causality in Design: By removing the endocyclic nitrogen of piperidine and replacing it with an exocyclic primary amine on a carbocycle, medicinal chemists can achieve two critical outcomes:

  • pKa Modulation: The basicity is lowered from ~10.5 to ~9.0, reducing electrostatic interactions with off-target ion channels (e.g., hERG).

  • Metabolic Shielding: The removal of the endocyclic nitrogen eliminates the adjacent α-carbon oxidation liability, significantly reducing intrinsic clearance (Cl_int).

BioisostereRationale A Piperidine Core (High pKa, CYP450 Liability) B Bioisosteric Replacement (Conformational Restriction) A->B C Bicyclo[5.1.0]octan-4-amine (Lower pKa, High Fsp3) B->C D Improved ADME Profile (Reduced hERG, High Stability) C->D

Caption: Logical workflow of piperidine bioisosteric replacement.

Physicochemical Profiling

The table below summarizes the typical quantitative shifts observed when replacing a standard piperidine core with a bicyclo[5.1.0]octan-4-amine scaffold in a lead molecule.

ParameterPiperidine ParentBicyclo[5.1.0]octan-4-amine IsostereImpact on Drug Design
pKa 10.5 - 11.08.8 - 9.2Reduced basicity lowers hERG liability and phospholipidosis risk.
LogD (pH 7.4) 1.22.4Increased lipophilicity improves membrane permeability.
Fraction sp³ (Fsp³) 0.831.00Higher 3D character enhances target specificity and solubility.
HLM Cl_int (µL/min/mg) > 80 (High clearance)< 20 (Low clearance)Elimination of α-carbon oxidation significantly extends half-life.
hERG IC50 (µM) 2.5> 30Mitigation of off-target cardiotoxicity.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. The chemical synthesis is directly coupled with an analytical validation step before proceeding to biological profiling.

Protocol 1: Amide Coupling of Bicyclo[5.1.0]octan-4-amine

Objective: To synthesize a bioisosteric analog by coupling bicyclo[5.1.0]octan-4-amine hydrochloride[3] to a carboxylic acid lead scaffold.

Step 1: Activation of the Carboxylic Acid

  • Action: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature under nitrogen.

  • Causality: HATU is selected over standard carbodiimides (like EDC) because the secondary carbon attached to the primary amine in bicyclo[5.1.0]octan-4-amine presents moderate steric bulk. HATU forms a highly reactive HOAt ester, ensuring rapid and complete conversion despite steric hindrance.

Step 2: Nucleophilic Addition

  • Action: Add bicyclo[5.1.0]octan-4-amine hydrochloride (1.1 eq) to the activated mixture. Stir for 2-4 hours at room temperature.

  • Causality: The hydrochloride salt is utilized for its bench stability. The excess DIPEA from Step 1 liberates the free base in situ, preventing premature degradation or side reactions of the free amine.

Step 3: Quenching and Liquid-Liquid Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The 5% LiCl wash is critical for removing residual DMF, which would otherwise co-elute and interfere with downstream LC-MS analysis and biological assays.

Step 4: Self-Validation via LC-MS

  • Action: Analyze the crude residue using UPLC-MS (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).

  • Causality: This step establishes a self-validating loop. Confirming the presence of the desired mass [M+H]⁺ and ensuring purity >95% guarantees that the subsequent ADME data is an accurate reflection of the bioisostere, not an artifact of impurities.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To validate the metabolic advantage of the bicyclic isostere over the piperidine parent.

Step 1: Incubation

  • Action: Incubate the purified compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Causality: NADPH is the necessary cofactor for CYP450 enzymes. Testing at 1 µM ensures the compound concentration is well below the Michaelis constant (Km) for most CYPs, allowing for the accurate determination of intrinsic clearance (Cl_int).

Step 2: Time-Course Sampling and Quenching

  • Action: Aliquot 50 µL samples at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Causality: Acetonitrile precipitates the microsomal proteins, halting enzymatic activity instantly and providing a clean matrix for LC-MS/MS quantification.

ExperimentalWorkflow S1 1. Scaffold Activation (HATU, DIPEA) S2 2. Amine Addition (Bicyclo[5.1.0]octan-4-amine) S1->S2 S3 3. Quench & Extract (NaHCO3 / EtOAc) S2->S3 S4 4. Self-Validation (LC-MS Purity Check) S3->S4 S5 5. ADME Profiling (HLM Stability Assay) S4->S5

Caption: Step-by-step experimental workflow for library synthesis and ADME validation.

References

  • Stashkevych, O., Kokhalskyi, V., Mynak, Y., Levterov, V., Shablykin, O., Pishel, I., & Mykhailiuk, P. K. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. Angewandte Chemie International Edition.[Link]

  • Sarkar, S., Rohit, & Meanwell, M. W. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.[Link]

  • Mousseau, J. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters.[Link]

  • PubChemLite. Bicyclo[5.1.0]octan-4-amine hydrochloride. University of Luxembourg.[Link]

Sources

Advanced Protocol for the Preparation of Free Base from Bicyclo[5.1.0]octan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Bicyclo[5.1.0]octan-4-amine hydrochloride is a conformationally restricted bicyclic primary amine salt frequently utilized as a building block in medicinal chemistry . While the hydrochloride salt form is preferred for long-term storage due to its resistance to atmospheric oxidation and low volatility, downstream synthetic applications—such as amide couplings, reductive aminations, or nucleophilic substitutions—require the amine in its highly nucleophilic, unprotonated "free base" form.

The conversion process relies on classical acid-base partitioning . The hydrochloride salt is highly polar and water-soluble. By introducing a strong inorganic base (e.g.,


), the ammonium ion (

) is deprotonated. The resulting neutral amine (

) becomes lipophilic and preferentially partitions into an organic solvent. Dichloromethane (DCM) is the optimal extraction solvent here; its high density relative to water ensures the organic phase is the bottom layer, significantly streamlining multiple sequential extractions.

Process Visualization

FreebaseWorkflow N1 Bicyclo[5.1.0]octan-4-amine HCl N2 Aqueous Dissolution N1->N2 N3 Basification (2M NaOH, pH > 10) N2->N3 Deprotonation N4 Liquid-Liquid Extraction (DCM) N3->N4 Partitioning N5 Brine Wash & Phase Separation N4->N5 Organic Phase N6 Desiccation (Anhydrous Na2SO4) N5->N6 Remove H2O N7 Filtration & Concentration N6->N7 N8 Bicyclo[5.1.0]octan-4-amine (Free Base) N7->N8 Pure Product

Figure 1: Step-by-step workflow for freebasing bicyclo[5.1.0]octan-4-amine hydrochloride.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale preparation.

ReagentMolecular WeightEquivalentsAmountFunction
Bicyclo[5.1.0]octan-4-amine HCl 161.67 g/mol 1.0 eq1.62 g (10 mmol)Starting Material
Deionized Water (

)
18.02 g/mol N/A15 mLDissolution Medium
2M Sodium Hydroxide (

)
40.00 g/mol ~1.5 - 2.0 eq8 - 10 mLDeprotonating Agent
Dichloromethane (DCM) 84.93 g/mol N/A3 × 15 mLExtraction Solvent
Saturated

(Brine)
58.44 g/mol N/A10 mLEmulsion Breaker / Wash
Anhydrous Sodium Sulfate 142.04 g/mol N/A~3.0 gChemical Desiccant

Step-by-Step Methodology

Step 1: Dissolution Transfer 1.62 g of bicyclo[5.1.0]octan-4-amine hydrochloride into a 100 mL Erlenmeyer flask. Add 15 mL of deionized water and stir magnetically until the solid is completely dissolved. Causality: Complete dissolution ensures the ammonium salt is fully solvated and accessible for the subsequent acid-base reaction.

Step 2: Basification (Self-Validating Step) Place the flask in an ice-water bath to control the mild exotherm of neutralization. Dropwise, add 2M


 aqueous solution while stirring continuously.
Self-Validation: After adding approximately 8 mL, use a glass rod to spot the solution onto universal pH indicator paper. The pH must be strictly >10. If the pH is lower, continue adding 

. Complete deprotonation is critical; any protonated amine will remain in the aqueous phase, reducing the final yield.

Step 3: Liquid-Liquid Extraction Transfer the basic aqueous solution to a 125 mL separatory funnel. Add 15 mL of DCM. Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, vent again, and place on a ring stand to allow phase separation. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask. Repeat this extraction process two more times with fresh 15 mL portions of DCM. Causality: Performing three sequential extractions with smaller volumes is thermodynamically more efficient than a single large-volume extraction, maximizing the partition coefficient recovery.

Step 4: Washing and Desiccation Combine all DCM organic layers and return them to the separatory funnel. Add 10 mL of saturated aqueous


 (brine) and shake gently. Drain the DCM layer back into an Erlenmeyer flask.
Add approximately 3 g of anhydrous 

to the DCM solution. Swirl the flask and let it sit for 10–15 minutes. Causality: The brine wash pre-dries the organic layer by osmotically drawing out dissolved water. The

chemically binds the remaining trace water. Self-Validation: The drying agent should flow freely like sand when swirled; if it clumps entirely, add more desiccant until free-flowing.

Step 5: Filtration and Concentration Filter the dried DCM solution through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the filter cake with an additional 5 mL of DCM to ensure quantitative transfer. Concentrate the solution using a rotary evaporator. Critical Parameter: Set the water bath temperature to no higher than 25–30 °C and apply a carefully controlled vacuum. Low molecular weight free amines can be highly volatile; aggressive heating or deep vacuum will cause the product to co-evaporate with the solvent .

Step 6: Storage Once the solvent is removed, the free base will appear as a pale oil or low-melting solid. Flush the flask immediately with inert gas (Argon or Nitrogen) and store at 4 °C. Causality: Free primary amines are susceptible to atmospheric oxidation and carbamate formation via reaction with ambient


. Inert storage preserves chemical integrity.

References

  • Title: Bicyclo[5.1.0]octan-4-amine hydrochloride - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]

  • Title: What is the best way to convert my amine compound from the salt form into free amine? Source: ResearchGate URL: [Link]

  • Title: How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Source: ResearchGate URL: [Link]

Application Note: Bicyclo[5.1.0]octan-4-amine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland with High-Fsp3 Bicyclic Amines

Introduction: The "Escape from Flatland" Paradigm

For decades, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries were dominated by flat, sp2-hybridized aromatic compounds. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and a failure to adequately sample the complex, three-dimensional binding pockets of challenging biological targets.

In 2009, Lovering et al. introduced the "Escape from Flatland" hypothesis, demonstrating a direct correlation between the three-dimensionality of a molecule—quantified by the fraction of sp3-hybridized carbons (


)—and its clinical success rate [1]. This paradigm shift has driven the FBDD community to redesign screening libraries, prioritizing rigid, saturated frameworks.

Bicyclo[5.1.0]octan-4-amine (CAS: 2138043-63-5) represents an ideal exemplar of this modern fragment class[2]. Featuring a cycloheptane ring fused to a cyclopropane ring, this molecule boasts an


 of 1.0. The rigid bicyclic core restricts the number of low-energy conformers, significantly reducing the entropic penalty upon target binding. Furthermore, the distinct puckering of the 5.1.0 system projects the primary amine and subsequent growth vectors into highly specific, non-planar trajectories that flat anilines or flexible alkylamines cannot access [3].

Physicochemical Profiling & Causality in FBDD

To be effective, a fragment must adhere strictly to the "Rule of Three" (Ro3). However, beyond simple compliance, the causality of these properties dictates experimental success. The exceptional saturation of Bicyclo[5.1.0]octan-4-amine directly enhances its aqueous solubility. Because fragments possess inherently low initial affinities (


 in the high 

to

range), they must be screened at high concentrations (1–5 mM). Flat aromatics frequently aggregate at these concentrations, causing false positives in biophysical assays. The high solubility of this bicyclic amine ensures a monomeric state during primary screening, creating a self-validating baseline for accurate hit identification.
Table 1: Physicochemical Profile & Ro3 Compliance
Physicochemical PropertyValue for Bicyclo[5.1.0]octan-4-amineRule of Three (Ro3) ThresholdCompliance Status
Molecular Weight (Free Base) 125.21 g/mol

300 Da
Pass
cLogP ~1.2

3
Pass
Hydrogen Bond Donors 1 (Primary Amine)

3
Pass
Hydrogen Bond Acceptors 1 (Nitrogen)

3
Pass
Fraction sp3 (

)
1.0 (8 of 8 carbons)

0.4 (Recommended)
Exceptional
Rotatable Bonds 0 (Excluding amine rotation)

3
Pass

Experimental Workflows & Protocols

To establish a self-validating system, the screening of Bicyclo[5.1.0]octan-4-amine must utilize orthogonal techniques. The following protocols detail the primary biophysical screen via Surface Plasmon Resonance (SPR) and structural validation via X-ray crystallography [4].

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality Insight: SPR is highly sensitive to mass changes at the sensor surface, making it ideal for detecting the transient, low-affinity binding of small fragments (125 Da) without the need for functional enzymatic assays, which are prone to false negatives.

  • Surface Preparation: Immobilize the target protein (e.g., a kinase or GPCR) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Buffer Calibration (Critical Step): Prepare the running buffer (e.g., 1x PBS, 0.05% Tween-20) with exactly 5.0% DMSO . Because bulk refractive index shifts from DMSO mismatch can easily eclipse the binding signal of a 125 Da fragment, construct a DMSO calibration curve (4.5% to 5.5%) prior to screening.

  • Sample Preparation: Dissolve Bicyclo[5.1.0]octan-4-amine hydrochloride in 100% DMSO to a 100 mM stock. Dilute into the running buffer to achieve a top concentration of 2 mM (maintaining exactly 5.0% DMSO). Prepare a 2-fold dilution series down to 31.2

    
    .
    
  • Injection & Analysis: Inject the fragment series over the active and reference flow cells at a flow rate of 30

    
     for 60 seconds, followed by a 60-second dissociation phase.
    
  • Validation: Subtract the reference flow cell and blank buffer injections (double referencing). Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the

    
    .
    
Protocol B: Structural Validation via X-ray Crystallography (Soaking)

Causality Insight: FBDD relies entirely on knowing the exact binding pose. The high solubility of the


 core allows for extreme soaking concentrations without destroying the crystal lattice.
  • Apo-Crystal Growth: Grow apo-protein crystals using sitting-drop or hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the mother liquor, a suitable cryoprotectant (e.g., 20% glycerol), and 50 mM of Bicyclo[5.1.0]octan-4-amine.

  • Incubation: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Self-validating control: Monitor the crystal under a polarized microscope; if cracking occurs, reduce the fragment concentration to 25 mM and increase the DMSO tolerance of the drop.

  • Harvesting: Flash-freeze the soaked crystals in liquid nitrogen for synchrotron data collection. The resulting electron density map will reveal the specific 3D exit vectors of the cyclopropane and cycloheptane rings for downstream elaboration.

FBDD Mechanistic Workflow

FBDD_Workflow Lib 1. 3D Fragment Library (Bicyclo[5.1.0]octan-4-amine) QC 2. QC & Solubility Check (LC-MS, 1H-NMR) Lib->QC PriScreen 3. Primary Screen (SPR / Thermal Shift) QC->PriScreen OrthVal 4. Orthogonal Validation (STD-NMR / WaterLOGSY) PriScreen->OrthVal Xray 5. Structural Biology (X-ray Soaking) OrthVal->Xray Elab 6. Fragment Elaboration (Growing / Linking) Xray->Elab

Fig 1: FBDD workflow for screening and validating sp3-rich bicyclic amine fragments.

Chemical Elaboration Strategies

Once the binding pose of Bicyclo[5.1.0]octan-4-amine is confirmed, the primary amine serves as a highly reactive synthetic handle for fragment growing.

Strategy A: Amide Coupling If the amine points toward a solvent-exposed channel or an adjacent hydrophobic pocket, standard amide coupling (using HATU/DIPEA) with diverse carboxylic acids can rapidly generate structure-activity relationships (SAR). The rigidity of the bicyclic core ensures that the newly formed amide bond is projected at a precise angle, minimizing the entropic cost of orienting the new functional group.

Strategy B: Buchwald-Hartwig Cross-Coupling To bridge the fragment into an adjacent sub-pocket requiring aromatic interactions, palladium-catalyzed Buchwald-Hartwig amination can be employed to couple the bicyclic amine with aryl halides. This yields a secondary amine linkage, preserving a hydrogen bond donor while introducing a rigid sp2-system exactly where the target's topology demands it.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Cox, B., et al. (2020). Escaping from Flatland: Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters, 11(7), 1185–1190. URL: [Link]

  • Hung, A. W., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences (PNAS), 108(17), 6799–6804. URL: [Link]

Application Note: Advanced Protocols for the Functionalization of the Cyclopropane Ring in Bicyclo[5.1.0]octanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The bicyclo[5.1.0]octane framework, characterized by a seven-membered cycloheptane ring fused to a three-membered cyclopropane ring, is a highly valuable scaffold in modern organic synthesis and medicinal chemistry. The inherent ring strain of this system dictates its unique chemical behavior, enabling "delocalization-enabled reactivity" and serving as a rigid bioisostere in drug design[1][2]. This application note provides a comprehensive, field-validated guide to the functionalization of the cyclopropane ring within bicyclo[5.1.0]octanes, detailing the mechanistic causality behind ring-opening, cross-coupling, and cycloisomerization strategies.

Mechanistic Principles & Structural Causality

The reactivity of bicyclo[5.1.0]octanes diverges significantly from unstrained cycloalkanes. The fusion of the small three-membered ring to the larger seven-membered ring introduces substantial thermochemical instability and conformational constraints[1].

  • Strain-Driven Ring Opening: The cyclopropane ring is highly susceptible to electrophilic attack. When functionalized with geminal halogens (e.g., 8,8-dibromobicyclo[5.1.0]octane), the departure of a halide ion generates a transient cyclopropyl cation. To relieve the massive ring strain, this intermediate rapidly undergoes a disrotatory ring opening to form a stabilized allylic cation, which is subsequently trapped by nucleophiles[1][3].

  • Delocalization-Enabled Reactivity: In derivatives such as 8-methylenebicyclo[5.1.0]octane, conjugation between the cyclopropane ring and adjacent

    
    -systems accelerates functionalization. The extended conjugation stabilizes transition states through hyperconjugation, allowing for selective transformations that would otherwise require harsh conditions[2].
    
  • Stereocontrolled Cycloisomerization: Recent advancements in Gold(I) catalysis have enabled the synthesis of highly unusual trans-fused bicyclo[5.1.0]octanes. The rigidity of specific E-configured enyne precursors directs a 6-exo-dig cyclization, forming a cyclopropyl gold(I) carbene that undergoes intramolecular nucleophilic attack to yield the trans-fused geometry[4][5].

General functionalization pathways for the bicyclo[5.1.0]octane framework.

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold via Phase-Transfer Catalysis (PTC)

Objective: Construct the 8,8-dichlorobicyclo[5.1.0]octane core from a cycloheptene derivative (e.g.,


-himachalene)[6].
Causality:  Generating dichlorocarbene directly in an organic phase can lead to side reactions. PTC utilizes benzyltriethylammonium chloride (TEBA) to generate the carbene at the aqueous/organic interface. The catalyst transports the carbene into the organic phase, ensuring a concerted, stereospecific [2+1] cycloaddition while avoiding harsh anhydrous conditions[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the cycloheptene derivative in 20 mL of chloroform (

    
    ).
    
  • Catalyst Addition: Add 0.5 mmol of benzyltriethylammonium chloride (TEBA) to the solution and stir vigorously at 0 °C.

  • Carbene Generation: Dropwise, add 15 mL of a 50% aqueous NaOH solution (or aqueous potassium tert-butanolate) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes); the disappearance of the less polar alkene spot indicates completion.

  • Workup: Dilute with 50 mL of water, extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Protocol B: Electrophilic Ring-Opening via Silver-Assisted Solvolysis

Objective: Induce ring-enlargement of 8,8-dibromobicyclo[5.1.0]octane to functionalized cycloheptenes[1][3]. Causality: Silver ions (


) act as halophilic Lewis acids. By abstracting a bromide ion, 

forces the generation of a highly strained cyclopropyl cation. To alleviate thermochemical strain, the system undergoes a rapid disrotatory C-C bond cleavage, yielding an allylic cation that is trapped by the solvolysis medium (e.g., methanol)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of 8,8-dibromobicyclo[5.1.0]octane in 25 mL of anhydrous methanol.

  • Activation: In a dark environment (to prevent silver degradation), add 11 mmol of Silver Perchlorate (

    
    ) or Silver Nitrate (
    
    
    
    ).
  • Reaction: Stir the mixture at room temperature for 4 hours. Self-Validation: The immediate formation of a pale yellow/white precipitate (

    
    ) confirms the abstraction of the halide and initiation of the ring-opening cascade.
    
  • Quenching: Add 10 mL of saturated aqueous NaCl to quench unreacted

    
     (precipitating 
    
    
    
    ).
  • Isolation: Filter the suspension through a Celite pad, extract the filtrate with diethyl ether, dry, and concentrate to isolate the methoxy-cycloheptene derivatives.

Protocol C: Late-Stage Alkylation via Higher-Order Cuprates

Objective: Synthesize 8,8-dimethylbicyclo[5.1.0]octane via geminal alkylation[1]. Causality: Direct reaction of gem-dibromocyclopropanes with alkyllithium reagents often causes


-elimination, forming carbenes that destroy the bicyclic ring. Higher-order cuprates (e.g., 

) moderate the nucleophilicity, enabling a controlled, sequential halogen-metal exchange and substitution that strictly retains the cyclopropane architecture[1].

Step-by-Step Methodology:

  • Cuprate Formation: Suspend 12 mmol of Cuprous Cyanide (

    
    ) in 30 mL of anhydrous THF under Argon at -78 °C. Slowly add 24 mmol of Methyllithium (
    
    
    
    ). Warm to 0 °C until a clear solution forms, then re-cool to -78 °C.
  • Substitution: Add a solution of 5 mmol 8,8-dibromobicyclo[5.1.0]octane in 5 mL THF dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Quenching: Quench carefully with a 1:1 mixture of saturated aqueous

    
     and concentrated 
    
    
    
    to break down the copper complexes. Self-Validation: The aqueous layer will turn deep blue (
    
    
    complex), indicating successful quenching.
  • Extraction: Extract with diethyl ether, wash with brine, dry, and concentrate.

Protocol D: Gold(I)-Catalyzed Stereoselective Cycloisomerization

Objective: Form rare trans-fused bicyclo[5.1.0]octanes from enyne precursors[4][5]. Causality: The cationic Gold(I) complex acts as a soft Lewis acid, selectively coordinating to the alkyne


-system. This triggers a 6-exo-dig cyclization by the tethered alkene, forming a cyclopropyl gold(I) carbene. The geometric rigidity of the E-configured enyne forces the subsequent intramolecular nucleophilic attack to occur from a specific trajectory, yielding the highly strained trans-fused product[4].

Mechanistic pathway of Gold(I)-catalyzed formation of trans-fused bicyclo[5.1.0]octanes.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of the E-configured dienyne substrate in 5 mL of anhydrous

    
     (0.1 M concentration).
    
  • Catalysis: Add 2 mol% (0.01 mmol) of the Gold(I) catalyst, [(JohnPhos)Au(MeCN)]SbF6.

  • Reaction: Stir the mixture at 23 °C for 10 minutes. Self-Validation: The reaction is extremely rapid; prolonged reaction times may lead to degradation of the strained trans-fused product.

  • Isolation: Immediately filter the reaction mixture through a short pad of silica gel to remove the gold catalyst, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via rapid flash column chromatography to isolate the trans-fused bicyclo[5.1.0]octane.

Quantitative Data Summary

The table below summarizes the expected outcomes, required catalysts, and mechanistic drivers for the functionalization protocols detailed above.

Reaction TypeCatalyst / ReagentStarting SubstratePrimary Product ArchitectureKey Mechanistic DriverTypical Yield
Dihalocarbene Addition TEBA,

,

Cycloheptene derivatives8,8-Dichlorobicyclo[5.1.0]octaneConcerted [2+1] cycloaddition via PTC70–85%
Ring Enlargement

, MeOH
8,8-Dibromobicyclo[5.1.0]octaneMethoxycycloheptenesHalide abstraction & disrotatory opening60–80%
Geminal Alkylation

8,8-Dibromobicyclo[5.1.0]octane8,8-Dimethylbicyclo[5.1.0]octaneSequential nucleophilic substitution75–90%
Cycloisomerization [(JohnPhos)Au(MeCN)]SbF6E-configured EnynesTrans-fused Bicyclo[5.1.0]octanesCyclopropyl Au(I) carbene formation45–60%

References

  • Benchchem. 8,8-Dibromobicyclo[5.1.0]octane. Retrieved from 1[1]

  • Smolecule. 8-Methylenebicyclo[5.1.0]octane. Retrieved from 2[2]

  • ResearchGate. On the Structure of Intermediates in Enyne Gold(I)‐Catalyzed Cyclizations: Formation of trans‐Fused Bicyclo[5.1.0]octanes as a Case Study. Retrieved from 4[4]

  • Verlag der Zeitschrift für Naturforschung.

    
    -Himachalene. Retrieved from 6[6]
    
  • American Chemical Society (ACS). Carbon—Carbon Bond Fission in Cyclopropanes. V. The Acid-Promoted Opening of the Three-Membered Ring in Bicyclo[5.1.0]octane. Retrieved from 3[3]

  • Semantic Scholar. Catalyzed Cyclizations: Formation of trans‐Fused Bicyclo[5.1.0]octanes. Retrieved from 5[5]

Sources

Troubleshooting & Optimization

Improving solubility of bicyclo[5.1.0]octan-4-amine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with bicyclo[5.1.0]octan-4-amine hydrochloride .

This compound consists of a highly lipophilic bicyclic hydrocarbon core coupled with a highly polar, charged primary amine hydrochloride group. This dichotomy often leads to frustrating solubility profiles in the laboratory. Below, we dissect the causality of these issues and provide field-proven, self-validating protocols to overcome them.

🔬 Understanding the Root Cause

Q1: Why does bicyclo[5.1.0]octan-4-amine HCl stubbornly refuse to dissolve in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene?

The Science: The insolubility is a direct result of the high crystal lattice energy inherent to amine hydrochloride salts. In the solid state, the positively charged ammonium ion and the negatively charged chloride ion form a tightly packed, hydrogen-bonded ionic lattice. Amine salts are highly polar and charged, which strongly favors solvation in high-dielectric solvents (like water) where ion-dipole interactions can overcome the lattice energy [1]. Conversely, non-polar or aprotic organic solvents lack the dielectric constant required to break these strong solute-solute interactions, causing the compound to crash out or remain as a suspension [2].

🛠️ Troubleshooting & Solutions

Q2: I must maintain the hydrochloride salt form for my downstream reaction, but I need it dissolved in an organic medium. What is the most systematic approach?

The Science: If you cannot alter the salt form, you must alter the solvent environment by introducing a polar co-solvent. A co-solvent with a high hydrogen-bond acceptor/donor capacity will disrupt the ionic lattice, while the primary bulk solvent maintains the organic reaction environment. Data from structurally similar bulky bicyclic amines (like adamantanamine derivatives) shows that solubility is highly dependent on temperature and the inclusion of protic or highly polar aprotic co-solvents [3].

Table 1: Recommended Co-Solvent Systems for Bicyclic Amine Hydrochlorides

Co-SolventPolarity IndexBoiling Point (°C)Lattice Disruption MechanismRecommended Vol %
Methanol (MeOH) 5.164.7Strong H-bond donor; solvates chloride anion.5 – 15%
DMSO 7.2189.0High dielectric constant; strongly solvates the cation.2 – 10%
NMP 6.7202.0Excellent polar aprotic solvation; prevents "oiling out".5 – 10%
Acetic Acid 6.2118.1Protonates/solvates efficiently; good for acidic conditions.1 – 5%

Note: Always warm the solvent mixture gently (e.g., 40–50°C) during dissolution, as amine salt solubility is highly temperature-dependent.

Q3: Co-solvents are interfering with my assay. How can I achieve maximum solubility in purely non-polar or aprotic solvents?

The Science: The definitive solution is freebasing . By treating the hydrochloride salt with a base, you neutralize the ionic charge. The resulting free amine (bicyclo[5.1.0]octan-4-amine) is dominated by its lipophilic bicyclic carbon framework, drastically increasing its partition coefficient (


) and rendering it highly soluble in solvents like DCM, ether, and hexane [1].
Protocol 1: Self-Validating Freebasing & Extraction

This protocol ensures complete conversion and recovery of the free amine.

  • Suspension: Suspend 1.0 g of bicyclo[5.1.0]octan-4-amine HCl in 15 mL of distilled water. (Observation: The salt will dissolve or form a cloudy suspension).

  • Neutralization: Dropwise, add 1M NaOH under continuous stirring.

  • Validation Step 1: Test the aqueous phase with pH paper. Continue adding NaOH until the pH is strictly

    
    . This ensures the amine (typically pKa ~9-10) is fully deprotonated.
    
  • Extraction: Add 20 mL of your target organic solvent (e.g., DCM or EtOAc). Stir vigorously for 5 minutes to allow the highly lipophilic free amine to partition into the organic layer.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. Collect the bottom organic layer (if using DCM) or top layer (if using EtOAc).

  • Validation Step 2: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A lack of a colored spot confirms 100% of the amine has successfully partitioned into the organic phase.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and use directly in your assay.
    

Workflow Step1 1. Suspend HCl Salt In Aqueous Buffer Step2 2. Adjust pH > 10 (Add 1M NaOH) Step1->Step2 Step3 3. Add Organic Phase (e.g., DCM/EtOAc) Step2->Step3 Step4 4. Phase Separation (Aqueous vs Organic) Step3->Step4 Step5 5. Dry & Concentrate Organic Layer Step4->Step5

Caption: Step-by-step workflow for freebasing amine hydrochloride salts.

Q4: I cannot use the free base because it is volatile/unstable, but I still need organic solubility. Is there a compromise?

The Science: Yes. You can perform a Counterion Metathesis (Salt Exchange). The chloride ion is small and highly charged, creating a rigid crystal lattice. By exchanging chloride for a bulky, lipophilic counterion (such as mesylate, tosylate, or an alkyl sulfate like dodecyl sulfate), you significantly lower the crystal lattice energy. The long alkyl chains or aromatic rings of the new counterion promote strong solute-solvent interactions with organic media, effectively acting as a "solubility bridge" [4].

Protocol 2: Counterion Metathesis (Lipophilic Salt Generation)
  • Biphasic Setup: Dissolve the bicyclo[5.1.0]octan-4-amine HCl in a 1:1 mixture of Water and DCM.

  • Exchange: Add 1.1 equivalents of Sodium Dodecyl Sulfate (SDS) or Sodium Tosylate to the biphasic mixture.

  • Agitation: Stir vigorously for 2 hours at room temperature. The metathesis occurs at the phase boundary; the newly formed, highly lipophilic amine-sulfate/tosylate salt will preferentially migrate into the DCM layer.

  • Validation Step: Evaporate a small aliquot of the DCM layer and perform

    
    -NMR. You should observe a 1:1 integration ratio between the bicyclic core protons and the counterion (e.g., the aromatic protons of tosylate).
    
  • Isolation: Separate the DCM layer, wash once with brine to remove displaced NaCl, dry over

    
    , and concentrate.
    

🗺️ Decision Matrix for Solubility Optimization

To streamline your experimental approach, follow this logical decision tree based on your specific assay constraints:

G Start Bicyclo[5.1.0]octan-4-amine HCl Insoluble in Organic Solvent NeedSalt Is the salt form strictly required? Start->NeedSalt Freebase Perform Freebasing (NaOH / Na2CO3) NeedSalt->Freebase No CoSolvent Screen Polar Co-solvents (MeOH, EtOH, DMSO) NeedSalt->CoSolvent Yes Extract Extract Free Amine into DCM/EtOAc Freebase->Extract CheckSol Solubility Achieved? CoSolvent->CheckSol Metathesis Perform Counterion Exchange (e.g., Alkyl Sulfates) CheckSol->Metathesis No

Caption: Decision tree for troubleshooting bicyclic amine hydrochloride solubility.

📚 References

  • Separation of Primary, Secondary, and Tertiary Amines from Their Mixture in Pure and Dry Form AskFilo[Link]

  • Why amine salts are soluble in water? Chemistry Stack Exchange / ECHEMI [Link]

  • Rationalizing Counterion Selection for the Development of Lipophilic Salts National Center for Biotechnology Information (PMC)[Link]

Technical Support Center: Amide Coupling with Steric Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: Advanced Synthesis Troubleshooting Subject: Improving Yields and Reducing Epimerization in Sterically Demanding Amide Couplings Assigned Specialist: Senior Application Scientist

Introduction: The Steric Challenge

You are likely here because a standard EDC/HOBt or HATU coupling failed to convert your precious bicyclic amine (e.g., 2-substituted bicyclo[1.1.1]pentane, 7-azabicyclo[2.2.1]heptane, or spirocyclic amine) into the desired amide.

The Root Cause: Bicyclic amines possess rigid, caged geometries. While they are often chemically stable, the bridgehead or bridge-substituted carbons create a "steric wall" that prevents the amine nitrogen from approaching the bulky active ester intermediate formed by standard coupling reagents. Furthermore, if your carboxylic acid partner has an


-chiral center, the slow reaction rate dramatically increases the window for epimerization.

This guide moves beyond standard protocols to high-energy, low-bulk methodologies specifically engineered for these "impossible" substrates.

Diagnostic Workflow

Before selecting a protocol, identify your specific failure mode using the decision matrix below.

TroubleshootingFlow Start Start: Reaction Failed CheckLCMS Check LCMS/NMR What is the major species? Start->CheckLCMS SM_Remains Unreacted Amine/Acid (Low Conversion) CheckLCMS->SM_Remains No Reaction ActiveEster Stable Active Ester Observed CheckLCMS->ActiveEster Stalled Intermediate Epimer Product Formed but Epimerized (Racemized) CheckLCMS->Epimer Wrong Stereochem SideProducts N-Acyl Urea or Capping Adducts CheckLCMS->SideProducts Wrong Mass IsChiral Is the Acid Alpha-Chiral? SM_Remains->IsChiral ActiveEster->IsChiral Steric Clash Sol_T3P Protocol B: T3P (Propylphosphonic Anhydride) Epimer->Sol_T3P Switch Reagent Sol_COMU Protocol C: COMU + Oxyma (Safer HATU alternative) SideProducts->Sol_COMU Switch Reagent Sol_Ghosez Protocol A: Ghosez's Reagent (Acid Chloride) IsChiral->Sol_Ghosez No (Achiral) IsChiral->Sol_T3P Yes (Chiral) Sol_Microwave Microwave Assist (50-80°C) Sol_T3P->Sol_Microwave If still slow

Figure 1: Diagnostic decision tree for selecting the optimal coupling strategy based on reaction failure mode.

Protocol A: The "Brute Force" Method (Ghosez's Reagent)

Best For: Extremely hindered, achiral acids/amines where conversion is the only goal. Mechanism: Converts the acid into a highly reactive acid chloride in situ under neutral conditions, avoiding the harsh acidity of thionyl chloride. Acid chlorides are the smallest possible electrophiles, minimizing steric clash.

Reagents
  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Sigma/Aldrich).

  • Solvent: Anhydrous DCM (preferred) or CHCl3.

  • Base: No base needed for activation; mild base (DIPEA) used during coupling.

Step-by-Step Protocol
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0 °C.

  • Formation: Stir at 0 °C for 30 mins, then warm to RT for 1–2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (Acid-OMe). If Acid-OH remains, stir longer.

  • Coupling: Cool back to 0 °C. Add the Bicyclic Amine (1.1 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Standard aqueous extraction (NaHCO3 wash, Brine wash).

Senior Scientist Note: If your amine is an HCl salt, increase DIPEA to 3.0 equiv. Do not use DMF with Ghosez's reagent as it can react with the reagent itself (Vilsmeier-Haack type side reaction).

Protocol B: The "Chiral Safe" Method (T3P)

Best For: Sterically hindered substrates with chiral centers prone to epimerization. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It reacts slower than HATU but does not generate free acid byproducts that promote racemization. It also acts as a water scavenger, driving the equilibrium.

Reagents
  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred for anti-epimerization) or DIPEA (for speed).

  • Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).

Step-by-Step Protocol
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Bicyclic Amine (1.1 equiv) in EtOAc (or DMF). Concentration should be high (0.2 – 0.5 M) to drive kinetics.

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv).

    • Note: Pyridine is less basic than DIPEA, reducing proton abstraction from the

      
      -carbon.
      
  • T3P Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT.

    • Troubleshooting: If conversion is <10% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Magic" Step): T3P byproducts are water-soluble.[1]

    • Dilute with EtOAc.[2]

    • Wash with water (x3), 0.5 M HCl (x2), and NaHCO3 (x1).

    • Evaporate. Column chromatography is often unnecessary.

Protocol C: The "Modern Standard" (COMU/Oxyma)

Best For: Moderate steric hindrance where HATU failed or safety is a concern. Mechanism: COMU is a third-generation uronium reagent. It is safer (non-explosive) than HATU and often shows higher solubility and reactivity due to the morpholino group.

Comparison Data: Coupling Efficiency
FeatureHATUCOMUT3PAcid Chloride
Steric Penetration HighHighModerateVery High
Epimerization Risk ModerateLowVery Low High
Safety Explosive (HOAt)SafeSafeCorrosive
Byproduct Removal Difficult (HMPA/Tetramethylurea)Easy (Water soluble)Easiest (Water soluble)Variable
Step-by-Step Protocol
  • Mix: Dissolve Acid (1.0 equiv) and COMU (1.0 equiv) in DMF.

  • Base: Add DIPEA (2.0 equiv) at 0 °C to activate (forms the active ester). Stir for 2 mins.

    • Visual Check: Solution often turns yellow/orange.

  • Amine: Add Bicyclic Amine (1.1 equiv).

  • Additive (Optional): Add Oxyma Pure (1.0 equiv) if using COMU to further suppress epimerization.

Troubleshooting FAQ

Q1: I see the "Active Ester" mass on LCMS, but it won't convert to the amide.

  • Diagnosis: The active ester (e.g., O-At or O-Oxyma intermediate) is formed, but the bicyclic amine is too bulky to attack it.

  • Fix: You need a smaller electrophile. Switch to Protocol A (Ghosez) to make the Acid Chloride. The chloride atom is significantly smaller than the OBt/OAt leaving group, allowing the amine to attack.

Q2: My reaction turns black and yield is low.

  • Diagnosis: Decomposition of the activating agent or amine oxidation.

  • Fix: Degas solvents thoroughly. If using HATU/DMF, ensure the DMF is amine-free (fresh bottle). Switch to T3P in EtOAc, which is much cleaner.

Q3: I am getting significant epimerization (racemization) of my acid.

  • Diagnosis: The activation is too strong, or the base is too strong/hindered, causing proton abstraction at the

    
    -position via oxazolone formation.
    
  • Fix:

    • Switch to T3P/Pyridine (Protocol B).

    • Use Collidine (TMP) instead of DIPEA; it is bulky but less basic (pKa ~7.4 vs 10.5).

    • Avoid DMF; use DCM or EtOAc which stabilize the conformation less favorably for epimerization.

Q4: The bicyclic amine is not soluble in DCM or EtOAc.

  • Fix: Use NMP (N-Methyl-2-pyrrolidone) as a co-solvent. It has high solvency power like DMF but is generally more stable. You can also use "Power Solvents" like HFIP (Hexafluoroisopropanol) in specific catalytic cases, though this requires specialized optimization.

References

  • Dunetz, J. R., et al. (2011).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine.[4] Organic Syntheses, 59, 26.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (T3P Protocols).

Sources

Technical Support Center: HCl Removal from Bicyclo[5.1.0]octan-4-amine Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why is this critical? Bicyclo[5.1.0]octan-4-amine contains a fused cyclopropane ring. While the [5.1.0] system is thermodynamically more stable than some other bicyclic isomers, the cyclopropane moiety introduces ring strain (~27.5 kcal/mol). Excess hydrochloric acid (HCl) in the preparation poses two distinct risks:

  • Chemical Instability: Strong acidic conditions, particularly with heating, can trigger acid-catalyzed ring opening or rearrangement of the cyclopropane ring.

  • Downstream Interference: Excess HCl interferes with nucleophilic substitution reactions (quenching nucleophiles), catalyzes side reactions during amide couplings, and causes corrosion in analytical equipment (e.g., LC-MS inlets).

This guide provides three validated workflows to remove HCl, depending on whether you require the Free Base (neutral amine) or the Stoichiometric Hydrochloride Salt .

Decision Matrix: Select Your Workflow

Before proceeding, determine your target endpoint.

G start Start: Crude Amine + Excess HCl decision Target Form? start->decision freebase Target: Free Base (Neutral Amine) (For coupling, alkylation) decision->freebase Reactivity required salt Target: Pure HCl Salt (For storage, stability, solubility) decision->salt Stability required method1 Method A: Biphasic Neutralization (Liquid-Liquid Extraction) freebase->method1 Standard Scale (>100mg) method2 Method B: Solid-Phase Scavenging (Resin-based, Anhydrous) freebase->method2 Small Scale / Acid Sensitive method3 Method C: Trituration/Recrystallization (Remove free HCl, keep salt) salt->method3 Purification only

Figure 1: Decision tree for selecting the appropriate HCl removal strategy.

Technical Data & Method Comparison

FeatureMethod A: Biphasic ExtractionMethod B: Resin ScavengingMethod C: Trituration
Target Species Free Base (Oil/Solid)Free Base (Solute)HCl Salt (Solid)
HCl Removal Efficiency >99%>95%~90% (Surface HCl only)
Throughput Low (Labor intensive)High (Filtration only)Medium
Acid Exposure Risk Low (Rapid neutralization)Very Low (Non-aqueous)Medium (Remains acidic)
Scalability Excellent (g to kg)Poor (Expensive resins)Good (g to kg)
Primary Reagent Na₂CO₃ / NaOHCarbonate/Amine ResinEt₂O / Hexanes

Detailed Protocols

Method A: Biphasic Neutralization (Standard Free-Basing)

Best for: Bulk preparations where the amine is stable to brief aqueous exposure.

Principle: The protonated amine (R-NH₃⁺) is deprotonated by a mild inorganic base, forcing it into the organic phase while chloride ions remain in the aqueous phase.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH.

  • Brine (Saturated NaCl).

Protocol:

  • Dissolution: Dissolve the crude amine hydrochloride mixture in minimal water. If the compound is lipophilic, use a 1:1 mixture of water and DCM.

  • Neutralization:

    • Place the solution in a separatory funnel.[1]

    • Slowly add saturated Na₂CO₃ (pH ~11) or 1M NaOH (pH ~14). Caution: Gas evolution (CO₂) with carbonates.

    • Check pH; ensure it is >10.

  • Extraction:

    • Extract the aqueous layer 3 times with DCM (3 x Vol).

    • Note: Bicyclo[5.1.0]octan-4-amine is moderately lipophilic; DCM is preferred over ether to ensure quantitative recovery.

  • Washing: Wash the combined organic layers once with brine to remove trapped water/salts.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Filter and concentrate under reduced pressure (Rotovap).

    • Critical: Do not heat above 40°C to prevent volatility loss or thermal degradation.

Method B: Solid-Phase Scavenging (Anhydrous)

Best for: Small-scale (<100 mg), high-throughput libraries, or acid-sensitive substrates where aqueous workup is undesirable.

Principle: A polymer-supported base (e.g., carbonate on polystyrene) neutralizes the acid in an organic solvent. The ammonium salt stays in solution (if using amine scavenger) or the acid is trapped on the resin.

Reagents:

  • Resin: MP-Carbonate (macroporous) or PS-DIEA (Polystyrene Diisopropylethylamine).

  • Solvent: DCM or Methanol (MeOH).

Protocol:

  • Dissolve the crude mixture in DCM or MeOH (approx. 10 mL/g).

  • Add MP-Carbonate resin (3–4 equivalents relative to expected HCl content).

  • Agitate gently (orbital shaker) for 2–4 hours at room temperature.

    • Mechanism:[2][3] 2 R-NH₃Cl + CO₃²⁻(resin) → 2 R-NH₂ + H₂O + CO₂(gas) + Cl⁻(resin).

  • Filter the mixture through a fritted cartridge or Celite pad to remove the resin.

  • Concentrate the filtrate to obtain the free base.

Method C: Trituration (Purifying the Salt)

Best for: When the HCl salt is the desired stable form, but "fuming" excess HCl needs removal.

Principle: The amine hydrochloride salt is insoluble in non-polar solvents (ether/hexane), while free HCl (gas) and some impurities remain soluble or can be washed away.

Protocol:

  • Place the crude solid in a flask.

  • Add Diethyl Ether (Et₂O) or Hexanes (approx 10 mL/g).

  • Sonicate for 5–10 minutes to break up aggregates.

  • Filter the solid under a nitrogen blanket (amines can be hygroscopic).

  • Wash the filter cake with fresh ether.

  • Dry in a vacuum oven at 40°C to remove trace solvent and volatile HCl.

Troubleshooting Guide (FAQ)

Q1: I see an emulsion during Method A (Extraction). How do I resolve it?

Cause: Bicyclic amines can act as surfactants, especially if impurities are present. Solution:

  • Add solid NaCl to the aqueous layer to increase ionic strength (Salting out).

  • Filter the biphasic mixture through a pad of Celite.

  • Add a small amount of Methanol (demulsifier) to the organic layer.

Q2: My yield is low after free-basing. Where is my amine?

Cause: The amine might be partially water-soluble or volatile. Diagnostic: Check the pH of the aqueous layer (must be >10). Solution:

  • Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is much more polar and extracts polar amines efficiently.

  • Check the rotovap trap; the free base might have sublimed or evaporated if the vacuum was too strong or the bath too hot.

Q3: Can I use heat to speed up the HCl removal?

Warning: Avoid heating >50°C. The bicyclo[5.1.0]octane system contains a cyclopropane ring. While relatively stable, the combination of Heat + Acid (before it is fully removed) increases the risk of ring-opening isomerizations to cyclooctene derivatives. Always work at Room Temperature (RT) or 0°C.

Q4: How do I confirm all HCl is gone?

Test:

  • Silver Nitrate Test (Qualitative): Dissolve a small sample in water/nitric acid. Add AgNO₃. A white precipitate indicates Chloride ions (Cl⁻). (Note: This detects the salt form too. For free base, ensure the sample is dissolved in organic solvent and wash with water first; the organic layer should not contain Cl⁻).

  • ¹H NMR: In CDCl₃, the proton(s) alpha to the nitrogen in the salt form are typically shifted downfield (deshielded) by ~0.5-1.0 ppm compared to the free base. Broad NH₃⁺ peaks (>8 ppm) indicate salt; sharp NH₂ peaks (<2 ppm) indicate free base.

References

  • Sigma-Aldrich. Bicyclo[5.1.0]oct-4-ylamine Product Data. (Accessed 2023). Link

  • Biotage. Strategies for Work-up and Purification using Solid Supported Reagents.[4] (Technical Note). Link

  • University of Rochester. Workup for Removing Amines and Hydrochloride Salts. Department of Chemistry Protocols. Link

  • National Institute of Standards and Technology (NIST). Bicyclo[5.1.0]octane Properties. NIST Chemistry WebBook, SRD 69.[5] Link

  • Cheméo. Chemical Properties of cis-Bicyclo[5.1.0]octane.Link

Sources

Technical Support Center: Synthesis of Cyclopropanated Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes

Welcome to the Technical Support Center for Cyclopropanated Amine Synthesis. As Senior Application Scientists, we understand that while the cyclopropylamine motif is a cornerstone in modern medicinal chemistry, its synthesis can be fraught with challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and minimize side reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis of cyclopropanated amines.

Q1: My cyclopropanation reaction has a very low yield or isn't working at all. What are the first things I should check?

A1: Low conversion is a frequent issue. Before extensive optimization, conduct a systematic check of your core parameters:

  • Catalyst Activity: Catalysts, especially transition metals like rhodium and copper, can deactivate over time or if handled improperly. Ensure your catalyst is from a reliable source and, if necessary, perform a test reaction on a simple, reactive alkene to confirm its activity. Some catalysts may also require activation before use.[1][2][3]

  • Reagent Purity & Stability: Diazo compounds, often used as carbene precursors, are notoriously unstable and can decompose before reacting.[3] Use freshly prepared diazo reagents or ensure proper storage. For Simmons-Smith reactions, the quality of the diiodomethane and the activation of the zinc (e.g., zinc-copper couple) are critical.[4][5]

  • Substrate Reactivity: Electron-rich alkenes are generally more reactive towards electrophilic carbenoids used in many cyclopropanation reactions.[4][5] If your alkene is electron-deficient, you may need to switch to a more reactive carbene source or a different catalytic system, such as a cobalt-based catalyst.[3]

  • Amine Nucleophilicity: Free amines can react directly with the carbene or carbenoid intermediate, leading to undesired side products and low yields of the cyclopropanated product.[6] Protecting the amine as a less nucleophilic derivative, such as a carbamate (Boc, Cbz) or an amide, is often essential.[6][7][8]

Q2: I've isolated my product, but the NMR spectrum shows significant impurities that I can't identify. What are the likely side products?

A2: The nature of the side products is highly dependent on your chosen synthetic route. Common culprits include:

  • Carbene Dimerization: In reactions using diazo compounds, if the carbene is generated faster than it can react with the alkene, it can dimerize. This is often addressed by the slow addition of the diazo compound to the reaction mixture.[6]

  • C-H Insertion Products: A competing pathway for metal-carbene intermediates is insertion into C-H bonds. The chemoselectivity between cyclopropanation and C-H insertion can be influenced by the choice of catalyst.[6][9] Rhodium catalysts, for example, can sometimes favor C-H insertion over cyclopropanation depending on the substrate.[9]

  • Ring-Opened Products: The strained cyclopropane ring, particularly when substituted with an amine, can be susceptible to ring-opening under acidic or even some reaction conditions, leading to linear amine derivatives.[10][11][12] This is a common issue during acidic workup or purification.

  • Kulinkovich-Szymoniak Byproducts: When using this method to synthesize primary cyclopropylamines from nitriles, side products like ketones and tertiary carbinamines can form, especially if the stoichiometry of the Grignard reagent and titanium alkoxide is not carefully controlled.[13][14]

Q3: My product seems to be degrading during workup or purification. How can I improve its stability?

A3: Cyclopropylamines can be sensitive, particularly to acid.

  • Avoid Strong Acids: The protonated amine can facilitate the electronic rearrangement that leads to the cleavage of the cyclopropane ring.[10][15] If an acidic wash is necessary, use a milder, buffered solution and minimize contact time.

  • Test Stability: Before a full-scale workup, take a small aliquot of your reaction mixture and expose it to your planned workup conditions (e.g., add a drop of 1M HCl). Monitor by TLC to see if the product degrades.[16]

  • Purification Strategy: For volatile or water-soluble cyclopropylamines, extraction can be difficult.[17] Consider converting the amine to its hydrochloride salt to aid isolation and then carefully liberating the free amine just before the next step. Purification via column chromatography should be done with a neutral stationary phase (e.g., alumina or silica gel deactivated with triethylamine).

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, explaining the underlying mechanisms and offering detailed protocols for resolution.

Guide 1: Overcoming Low Yield and Incomplete Conversion

Low yield is often a multifactorial problem stemming from catalyst deactivation, reagent instability, or poor substrate reactivity.

  • Catalyst Deactivation: Transition metal catalysts can be poisoned by impurities or chelating functional groups on the substrate.[1] For instance, both the diazo compound and the resulting cyclopropane can sometimes chelate the metal center, leading to catalyst deactivation.[1] In some cobalt-catalyzed systems, catalyst deactivation can occur after just a few cycles.[2]

  • Diazo Compound Decomposition: Diazo compounds, particularly those without stabilizing electron-withdrawing groups, are prone to thermal and acid-catalyzed decomposition.[3][6] The generation of N₂ gas provides a strong thermodynamic driving force for this process.

G start Low Yield or Incomplete Conversion cat_check Is the Catalyst Active? start->cat_check reagent_check Are Reagents Pure & Stable? cat_check->reagent_check Yes cat_sol Source New Catalyst Activate Catalyst Increase Loading cat_check->cat_sol No sub_check Is the Substrate Reactive? reagent_check->sub_check Yes reagent_sol Use Fresh Diazo Use Syringe Pump for Slow Addition Ensure Anhydrous Conditions reagent_check->reagent_sol No sub_sol Use Amine Protecting Group Switch to More Reactive Carbene Change Catalytic System sub_check->sub_sol No success Yield Improved sub_check->success Yes cat_sol->reagent_check reagent_sol->sub_check sub_sol->success

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve the protected amine substrate (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).

  • Reagent Preparation: In a separate flask, dissolve the diazo compound (1.1 - 1.5 eq) in the same anhydrous solvent. Load this solution into a gas-tight syringe.

  • Addition: Place the syringe into a syringe pump. Add the diazo compound solution to the reaction mixture dropwise over a period of 4-8 hours. The optimal addition rate prevents the concentration of the diazo compound from becoming high enough to favor dimerization.[6]

  • Monitoring: Monitor the reaction by TLC or GC-MS. A persistent yellow color in the reaction flask may indicate an excess of the diazo compound.

  • Workup: Once the starting material is consumed, carefully quench any remaining diazo compound by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases. Proceed with standard aqueous workup.

Guide 2: Preventing Ring-Opening of the Cyclopropylamine Product

The high ring strain of the cyclopropane motif makes it susceptible to cleavage, a problem exacerbated by the presence of an electron-donating amine substituent.

Ring-opening reactions typically proceed through cationic or radical intermediates.

  • Acid-Catalyzed Opening: Protonation of the amine group can lead to the formation of an ammonium-carbenium dication, which is highly unstable.[10] This triggers the cleavage of a cyclopropane C-C bond to relieve ring strain, often followed by reaction with a nucleophile.[10][15]

  • Radical-Mediated Opening: Single-electron oxidation of the amine can generate a nitrogen-centered radical. The strain in the three-membered ring can then induce a rapid ring-opening to form a more stable carbon-centered radical, which can be trapped or undergo further reactions.[11][12][18]

G cluster_0 Desired Reaction cluster_1 Side Reactions Alkene + Protected Amine Alkene + Protected Amine Metal Carbene Metal Carbene Alkene + Protected Amine->Metal Carbene [Catalyst] Amine-Carbene Adduct Amine-Carbene Adduct Alkene + Protected Amine->Amine-Carbene Adduct Nucleophilic Attack Protected Cyclopropylamine Protected Cyclopropylamine Metal Carbene->Protected Cyclopropylamine Cyclopropanation Dimer (e.g., Alkene) Dimer (e.g., Alkene) Metal Carbene->Dimer (e.g., Alkene) Dimerization C-H Insertion Product C-H Insertion Product Metal Carbene->C-H Insertion Product C-H Insertion Ring-Opened Product Ring-Opened Product Protected Cyclopropylamine->Ring-Opened Product Acid/Radical Opening

Caption: Key reaction pathways in catalyzed cyclopropanation of amines.

StrategyRationaleKey Considerations
Use Amine Protecting Groups Reduces the amine's nucleophilicity and its ability to facilitate ring-opening. Carbamates (Boc, Cbz) are excellent choices.[6][7][19]Choose a protecting group stable to the cyclopropanation conditions but readily removable.
Neutral or Basic Workup Avoids the formation of cationic intermediates that trigger ring cleavage.[10] Use of saturated NaHCO₃ or a phosphate buffer is recommended.Ensure complete quenching of reagents before extraction.
Control Redox Conditions In methods prone to radical formation (e.g., electrochemical or photochemical), carefully control the potential or light source to avoid over-oxidation.[11][12]May require screening of reaction conditions and additives.
Purification on Deactivated Silica Residual acid on standard silica gel can cause on-column degradation.Pre-treat silica gel by slurrying with a 1-5% solution of triethylamine in the eluent, then re-packing the column.
Guide 3: Managing Issues with Amine Protecting Groups

While essential, protecting groups add steps and can introduce their own set of complications.

The primary function of a protecting group is to temporarily mask the reactivity of the amine.[7][8][20] An ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[20] However, issues can arise:

  • Incomplete Protection: Leads to a mixture of protected and unprotected starting material, both of which can react, complicating the product mixture.

  • Protecting Group Instability: Some protecting groups may not be stable to the cyclopropanation conditions. For example, base-sensitive groups like Fmoc might be problematic in certain protocols.[21]

  • Interference with Reaction: Bulky protecting groups can sterically hinder the approach of the carbene to the double bond, reducing the reaction rate.

Protecting GroupAbbreviationStability & Common Removal ConditionsSuitability for Cyclopropanation
tert-ButoxycarbonylBocStable: Hydrogenation, base. Removed: Strong acid (e.g., TFA, HCl).[19]Excellent. Widely used due to its stability in many common cyclopropanation reactions (Simmons-Smith, Rh/Cu catalysis).[6]
BenzyloxycarbonylCbz or ZStable: Acid, base. Removed: Catalytic hydrogenation (e.g., H₂, Pd/C).[19]Very Good. A robust choice, but incompatible with subsequent steps involving hydrogenation if the cyclopropane ring is sensitive.
FluorenylmethyloxycarbonylFmocStable: Acid, hydrogenation. Removed: Base (e.g., piperidine).[19]Conditional. Can be used, but care must be taken as some cyclopropanation workups or reagents may be basic enough to cause premature deprotection.[21]
AcetylAcStable: Acid, hydrogenation. Removed: Strong acid or base (hydrolysis).Good. Forms a non-nucleophilic amide. Removal can sometimes require harsh conditions that may affect the cyclopropane ring.
  • Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagents: Add a mild base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA). Then, add Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.1 eq) portion-wise or as a solution in the same solvent.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with the solvent. Wash sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used without further purification.

References
  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health.
  • Metal-catalyzed cyclopropanations. (2023, November 28). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. (2017, March 31). Royal Society of Chemistry.
  • Modern Cyclopropanation via Non-Traditional Building Blocks. (2020, December 16). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Cyclopropanation Strategies in Recent Total Syntheses. (2017, May 3). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI. Retrieved March 7, 2024, from [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Simmons–Smith reaction. (2023, December 26). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • How to minimize side products of this reaction. (2024, March 16). Reddit. Retrieved March 7, 2024, from [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Modern Cyclopropanation via Non-Traditional Building Blocks. (2020, December 16). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kulinkovich-Szymoniak Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Catalytic Cyclopropanation Reactions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kulinkovich Cyclopropanation. (n.d.). Wordpress. Retrieved March 7, 2024, from [Link]

  • Stereoselective Cyclopropanation Reactions. (2003, April 9). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Zinc Mediated Synthesis of Cyclopropylamines. (n.d.). University of Toronto. Retrieved March 7, 2024, from [Link]

  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42). (2021, January 16). YouTube. Retrieved March 7, 2024, from [Link]

  • Catalytic and Photochemical Cyclopropanation of Alkenes with Methyl Diazo(trialkylsilyl)acetates: Steric Effects and Thermodynam. (n.d.). J. Heyrovsky Institute of Physical Chemistry. Retrieved March 7, 2024, from [Link]

  • Correlations between catalytic reactions of diazo compounds and stoichiometric reactions of transition-metal carbenes with alkenes. Mechanism of the cyclopropanation reaction. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[22]annulene Catalyst. (2017, April 24). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. (2023, June 8). Purdue University Graduate School. Retrieved March 7, 2024, from [Link]

  • Process for manufacturing cyclopropylamine. (1973, January 16). Google Patents.
  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Iron-catalyzed transformations of diazo compounds. (2014, December 15). Oxford Academic. Retrieved March 7, 2024, from [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. Retrieved March 7, 2024, from [Link]

  • Reaction rates of various catalysts in the cyclopropanation reaction... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. (2026, February 24). ACS Catalysis. Retrieved March 7, 2024, from [Link]

  • Simmons-Smith Cyclopropanation Reaction. (n.d.). In Organic Reactions. Wiley. Retrieved March 7, 2024, from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Process for the manufacture of cyclopropylamine. (1989, August 30). European Patent Office. Retrieved March 7, 2024, from [Link]

  • Process for the manufacture of cyclopropylamine. (1989, August 30). Google Patents.
  • Simmons-Smith Cyclopropanation Reaction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved March 7, 2024, from [Link]

  • Protecting group. (2024, February 14). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025, April 24). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Extraction of Cyclopropylamine. (2023, June 28). Reddit. Retrieved March 7, 2024, from [Link]

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Handling Bicyclo[5.1.0]octane Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Ticket ID: #T-510-GUM Subject: Troubleshooting "Sticky Solids" and Amorphous Gums in Bicyclo[5.1.0]octane Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanism of Failure

User Query: "My bicyclo[5.1.0]octan-8-amine hydrochloride salt refuses to crystallize. It crashes out as a sticky gum or oil that traps solvent. Vacuum drying only creates a hardened foam. How do I get a handleable solid?"

Scientist’s Diagnostic: The "sticky solid" phenomenon in bicyclo[5.1.0]octane amine salts is rarely a purity issue alone; it is a thermodynamic conflict .

  • Conformational Mobility: The cycloheptane ring in the [5.1.0] system possesses significant conformational flexibility (pseudorotation), making efficient crystal packing entropically unfavorable compared to rigid systems like adamantane.

  • Amphiphilic Frustration: The lipophilic bicyclic skeleton contrasts sharply with the polar ionic ammonium headgroup. In the presence of residual solvent, these molecules act as surfactants, forming stable emulsions or organogels rather than crystal lattices.

  • Hygroscopicity: Simple halide salts (HCl, HBr) of this scaffold are notoriously hygroscopic, absorbing atmospheric moisture to form deliquescent gums.

Troubleshooting Workflow: The "Oiling Out" Protocol

If your product has "oiled out" (separated as a second liquid phase) or formed a gum, do not simply evaporate and hope for the best. Follow this decision matrix.

Workflow Visualization

G Start State: Sticky Gum / Oil PurityCheck Check Purity (NMR) Start->PurityCheck Impure Impure (>5% organic impurities) PurityCheck->Impure Solvent/SM peaks Pure Chemically Pure PurityCheck->Pure Only product peaks BackToColumn Revert to Free Base -> Column Impure->BackToColumn Trituration Protocol A: Dual-Solvent Trituration Pure->Trituration Success1 Solid Powder Formed Trituration->Success1 Fail1 Still Gummy Trituration->Fail1 Lyophilization Protocol B: Lyophilization (t-BuOH) Fail1->Lyophilization If <500mg SaltSwitch Protocol C: Counterion Exchange Fail1->SaltSwitch If >500mg or Scale-up

Figure 1: Decision matrix for handling amorphous amine salts. Blue nodes indicate diagnostic steps; Green/Yellow indicate active interventions.

Detailed Protocols

Protocol A: Dual-Solvent Trituration (The "Crash and Grind")

Objective: Remove trapped solvent and force lattice formation by physical disruption.

The Science: Amorphous gums are often supersaturated solutions trapped in a high-viscosity state. By adding a solvent that dissolves the impurity (or residual solvent) but not the salt, and applying mechanical energy (ultrasound), we overcome the activation energy barrier for nucleation.

ParameterRecommendation for Bicyclo[5.1.0]
Solvent A (Dissolver) Dichloromethane (DCM) or Methanol (MeOH) - Use minimal amount
Solvent B (Antisolvent) Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Temperature 0°C to Room Temp (Avoid deep freeze initially)

Step-by-Step:

  • Dissolve the gum in the minimum volume of DCM (e.g., 1 mL per gram).

  • Add 10 volumes of Et₂O or MTBE dropwise while stirring rapidly. The solution should turn cloudy.

  • Critical Step: If it oils out again, place the flask in an ultrasonic bath for 10–20 minutes. The cavitation energy often forces the oil droplets to crystallize into a powder.

  • Filter rapidly under nitrogen (to prevent moisture absorption).

Protocol B: Lyophilization from t-Butanol

Objective: Bypass the liquid phase entirely to create a fluffy, electrostatic powder.

The Science: Tert-butanol (t-BuOH) freezes at 25°C and sublimes easily. Unlike water, it dissolves many organic amine salts.[1] By subliming the solvent, you prevent the surface tension forces that cause the solid to collapse into a gum.

Step-by-Step:

  • Dissolve the sticky salt in t-Butanol (or a 4:1 mixture of t-BuOH/Water if solubility is low).

  • Freeze the flask in liquid nitrogen or dry ice/acetone to create a shell.

  • Lyophilize (freeze-dry) overnight.

  • Result: You will obtain a voluminous white powder. Note: This is often amorphous, not crystalline, but it is handleable and weighable.

Protocol C: Counterion Engineering (Salt Switching)

Objective: Replace the problematic anion to increase lattice energy.

The Science: The bicyclo[5.1.0]octane cation is bulky and greasy. A small, spherical counterion like Chloride (Cl⁻) often packs poorly with it. Switching to a larger, planar, or bidentate counterion can "bridge" the lipophilic cations more effectively.

Recommended Counterions:

CounterionPrecursor AcidAdvantage for [5.1.0] Systems
Tosylate p-Toluenesulfonic acidLipophilic anion matches lipophilic cation; often non-hygroscopic.
Fumarate Fumaric acidBidentate; hydrogen bonding capability often forces crystallinity.
Oxalate Oxalic acidForms very rigid lattices; excellent for purification (though toxic).
Picrate Picric acidHistoric standard for amine derivatization (Warning: Explosive potential).

Frequently Asked Questions (FAQs)

Q: I see "oiling out" immediately after adding the antisolvent. Should I cool it down further? A: No. Cooling an emulsion usually just freezes the oil into a glass.

  • Correct Action: Reheat the mixture until it is homogeneous (clear). Add a "seed" crystal (if available) or scratch the glass wall vigorously with a spatula while the solution cools slowly to room temperature.[2] This is known as seeding the metastable zone.

Q: My NMR shows the salt is pure, but it turns into a liquid on the balance. Why? A: You are likely dealing with a deliquescent hydrochloride salt. The [5.1.0] amine HCl salt is pulling water from the air.

  • Fix: Switch to a Fumarate or Tartrate salt. If you must use HCl, handle it exclusively in a glovebox or store it in a desiccator over P₂O₅.

Q: Can I use Hexane/Heptane as an antisolvent? A: Proceed with caution. Because bicyclo[5.1.0]octanes are lipophilic, the free base is soluble in heptane. If your salt dissociates slightly (equilibrium), you might lose product to the mother liquor. Ether/MTBE is safer because it keeps the free base in solution but strictly precipitates the salt.

References

  • Crystallization of Organic Compounds: An Industrial Perspective.

    • Source: Tung, H. H., et al. (2009). Wiley-AIChE.
    • Relevance: Authoritative text on breaking emulsions and oiling-out phenomena.
    • URL:

  • Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.

    • Source: Serajuddin, A. T. (2007). Advanced Drug Delivery Reviews.
    • Relevance: Guidelines for selecting counterions (Tosylate/Fumarate) to improve physical properties of lipophilic amines.
    • URL:

  • Purification of Labor

    • Source: Armarego, W. L. F. (2017). Butterworth-Heinemann.
    • Relevance: Standard protocols for tritur
    • URL:

  • Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones.

    • Source: NIH / PubMed (2026).
    • Relevance: Contextual examples of handling similar strained bicyclic amine scaffolds.
    • URL:

Sources

Validation & Comparative

Part 1: Spectrometer Field Strength Comparison (400 MHz vs. 600 MHz)

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H NMR Spectral Analysis of Bicyclo[5.1.0]octan-4-amine HCl: A Comparison Guide to Analytical Platforms and Solvent Systems

As drug development increasingly explores conformationally restricted bicyclic scaffolds, the accurate structural elucidation of intermediates like bicyclo[5.1.0]octan-4-amine hydrochloride becomes critical. This molecule presents a unique analytical challenge: the fusion of a highly strained cyclopropane ring with a flexible cycloheptyl system results in severe proton signal overlap and complex second-order spin-spin couplings. The cyclopropyl protons, in particular, are highly shielded due to the diamagnetic anisotropy of the C–C bonds, pushing their resonances unusually upfield[1].

This guide objectively compares the performance of two primary analytical variables in NMR spectroscopy: Spectrometer Field Strength (400 MHz vs. 600 MHz) and Solvent Selection (DMSO-d6 vs. D2O). By understanding the causality behind these experimental choices, researchers can optimize their workflows for maximum resolution and structural confidence.

When analyzing heavily coupled aliphatic systems, the choice of magnetic field strength (


) directly dictates the interpretability of the spectrum.

The Causality of Resolution Enhancement: The chemical shift difference (


) between two protons, when measured in Hertz (Hz), increases linearly with the external magnetic field. However, the scalar coupling constant (

), which arises from through-bond nuclear spin interactions, remains completely independent of the magnetic field[2].

In bicyclo[5.1.0]octan-4-amine, the cycloheptyl methylene protons (H2, H3, H5, H6) cluster tightly between 1.2 and 2.2 ppm. At 400 MHz, the


 ratio is relatively small, leading to severe second-order "roofing" effects where multiplets distort, merge, and become impossible to integrate accurately. By upgrading to a 600 MHz platform, the magnetic field is 1.5 times stronger, proportionally increasing the Hz separation between these signals[3]. This transitions the spin system toward first-order behavior, drastically improving multiplet resolution and allowing for the accurate extraction of vicinal (

) coupling constants. Furthermore, the 600 MHz spectrometer provides a higher Boltzmann population difference between spin states, yielding superior sensitivity and Signal-to-Noise Ratio (SNR)[4][5].

Table 1: Comparative Performance Metrics by Field Strength (Simulated for Bicyclo[5.1.0]octan-4-amine HCl)

Analytical Parameter400 MHz Spectrometer600 MHz SpectrometerPerformance Impact
Spectral Dispersion (Hz/ppm) 400 Hz600 Hz50% increase in signal separation space.
Cycloheptyl Region (1.2-2.2 ppm) Heavily overlapped multiplet block; second-order distortion.Resolved distinct multiplets; first-order splitting visible.Critical for assigning diastereotopic protons.
Relative Sensitivity (S/N) Baseline (1.0x)~1.5x to 1.8x higherFaster acquisition times for dilute samples.
Linewidth Resolution StandardNarrower peaks relative to Hz scaleEnhances detection of fine long-range couplings.

Part 2: Solvent System Selection (DMSO-d6 vs. D2O)

The choice of deuterated solvent fundamentally alters the observed spectrum of an amine hydrochloride salt due to the dynamics of proton exchange.

The Causality of Solvent Interactions: Bicyclo[5.1.0]octan-4-amine HCl contains three exchangeable protons on the ammonium group (


).
  • In DMSO-d6: Dimethyl sulfoxide is a strong, aprotic hydrogen-bond acceptor. It tightly solvates the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group, significantly slowing down the rate of intermolecular proton exchange relative to the NMR timescale. As a result, the 
    
    
    
    protons are clearly observable as a broad singlet integrated for 3H, typically resonating far downfield around 8.0–8.5 ppm[6]. This is critical for confirming the salt form of the API.
  • In D2O: Deuterium oxide induces rapid hydrogen-deuterium (H/D) exchange. The

    
     protons are rapidly replaced by deuterons, completely erasing the amine signal from the 
    
    
    
    spectrum. While this prevents the confirmation of the salt form, it simplifies the aliphatic region by eliminating any potential vicinal coupling between the
    
    
    protons and the adjacent H4 methine proton.

Table 2: Expected


 Chemical Shifts by Solvent System 
Proton AssignmentChemical Shift in DMSO-d6 (ppm)Chemical Shift in D2O (ppm)Notes
H8 (Cyclopropyl

)
0.20 – 0.50 (m, 2H)0.25 – 0.55 (m, 2H)Highly shielded by C-C diamagnetic anisotropy[7].
H1, H7 (Bridgehead CH) 0.85 – 1.15 (m, 2H)0.90 – 1.20 (m, 2H)Complex multiplet due to cis/trans coupling.
H2, H6 (Cycloheptyl

)
1.30 – 1.80 (m, 4H)1.35 – 1.85 (m, 4H)Diastereotopic; better resolved at 600 MHz.
H3, H5 (Cycloheptyl

)
1.60 – 2.10 (m, 4H)1.65 – 2.15 (m, 4H)Adjacent to the amine-bearing carbon.
H4 (CH-

)
3.20 – 3.45 (m, 1H)3.30 – 3.55 (m, 1H)Strongly deshielded by the electronegative nitrogen.

(Amine Salt)
~8.20 (br s, 3H)Not ObservedRapid H/D exchange in D2O eliminates this signal.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol must be used for the acquisition of high-resolution spectra.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10–15 mg of bicyclo[5.1.0]octan-4-amine HCl. Dissolve completely in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or D2O) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube. Validation Check: Ensure the solution is perfectly clear; particulate matter will distort magnetic homogeneity.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching on the

    
     channel to minimize reflected power. Validation Check: The tuning curve dip must be perfectly centered at the 
    
    
    
    Larmor frequency.
  • Locking & Shimming: Lock onto the deuterium frequency of the solvent. Execute a gradient shimming protocol (e.g., TopShim) optimizing the Z0 through Z5 gradients. Validation Check: The lock level must remain stable with <2% fluctuation, and the TMS peak linewidth at half-height should be

    
     0.5 Hz.
    
  • Data Acquisition: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 16 or 32. Validation Check: Observe the Free Induction Decay (FID); it must decay completely into the noise floor before the end of the acquisition time (AQ) to prevent truncation artifacts.

  • Processing: Apply a Fourier Transform (FT). Phase the spectrum manually (zero-order and first-order) until all peaks are perfectly absorptive. Apply a mild exponential apodization function (Line Broadening = 0.3 Hz) to optimize the S/N ratio without sacrificing resolution[5].

Part 4: Visualizations

SpinSystem H8 H8 (Cyclopropyl CH2) δ 0.2-0.5 ppm H1_7 H1, H7 (Bridgehead CH) δ 0.8-1.2 ppm H8->H1_7 3J (cis/trans) H2_6 H2, H6 (Cycloheptyl CH2) δ 1.2-1.8 ppm H1_7->H2_6 3J H3_5 H3, H5 (Cycloheptyl CH2) δ 1.5-2.2 ppm H2_6->H3_5 3J H4 H4 (CH-NH3+) δ 3.2-3.5 ppm H3_5->H4 3J NH3 -NH3+ (Amine Salt) δ ~8.2 ppm H4->NH3 3J (in DMSO-d6)

Spin-spin coupling network of bicyclo[5.1.0]octan-4-amine HCl.

NMRWorkflow Prep 1. Sample Preparation 10-15 mg in 0.6 mL Solvent Solvent 2. Solvent Selection DMSO-d6 vs. D2O Prep->Solvent Tuning 3. Probe Tuning & Matching Optimize for 1H channel Solvent->Tuning LockShim 4. Locking & Shimming Optimize Z0-Z5 gradients Tuning->LockShim Acq 5. Data Acquisition 400 MHz vs 600 MHz LockShim->Acq Process 6. FT & Phasing Zero-filling & Apodization Acq->Process

Standardized workflow for high-resolution 1H NMR acquisition.

References

  • Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. AZoM.[Link]

  • Answer true or false: A 600-MHz NMR spectrometer is more sensitive than a 400-MHz spectrometer. Study.com.[Link]

  • NMR Basics. University of Wyoming.[Link]

  • Super-resolution NMR spectroscopy. PubMed.[Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. University of Belgrade.[Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry.[Link]

  • On NH NMR Chemical Shifts, Part I. ResearchGate.[Link]

  • Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. ACS Publications.[Link]

Sources

C NMR Shifts for Bicyclo[5.1.0]octane Ring Systems: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the


C NMR characteristics of bicyclo[5.1.0]octane systems, focusing on the cis-fused framework common in sesquiterpenes like aromadendrane.

Executive Summary

The bicyclo[5.1.0]octane scaffold represents a unique fusion of a rigid cyclopropane ring with a flexible seven-membered cycloheptane ring. This system is the core of the aromadendrane and alloaromadendrane classes of sesquiterpenes. For researchers, the challenge lies in distinguishing the stereochemical fusion (cis vs. trans) and identifying the conformational preferences of the seven-membered ring, which significantly impacts chemical shift anisotropy.

This guide provides a comparative analysis of chemical shifts, conformational dynamics, and experimental protocols for characterizing these fluxional systems.

Conformational Dynamics & Stereochemistry

Ring Fusion: Cis vs. Trans

Unlike smaller bicyclic systems (e.g., bicyclo[3.1.0]hexane), the seven-membered ring in bicyclo[5.1.0]octane is large enough to accommodate a trans-fusion, though the cis-isomer is thermodynamically preferred by


26 kJ/mol.
  • Cis-Bicyclo[5.1.0]octane: The stable, naturally occurring form. The cycloheptane ring typically adopts a Chair-Chair (CC) or Twist-Chair (TC) conformation to minimize transannular interactions.

  • Trans-Bicyclo[5.1.0]octane: Highly strained. The bridgehead protons are anti-periplanar, leading to distinct shielding patterns, but this isomer is rarely encountered in stable natural products.

The "Fluxional" Seven-Membered Ring

The cycloheptane ring undergoes pseudorotation. At room temperature,


C signals for the methylene carbons (C2–C6) often appear as time-averaged singlets. At low temperatures (

C), ring inversion freezes, splitting these signals into distinct conformers.

Figure 1: Decision tree for analyzing conformational dynamics in bicyclo[5.1.0] systems.

Chemical Shift Analysis

The


C NMR signature of bicyclo[5.1.0]octane is defined by the high-field resonance of the cyclopropane carbons and the deshielding of the bridgehead positions.
Characteristic Shift Zones
Carbon PositionCarbon TypeTypical Shift Range (

, ppm)
Diagnostic Features
C8 (Apex) CH

/ C

15.0 – 25.0 Most shielded (high field). Appears < 10 ppm if unsubstituted.
C1 / C7 CH (Bridgehead)20.0 – 35.0 Shielded by cyclopropane ring current (anisotropy).
C2 / C6 CH

(

to bridge)
28.0 – 38.0 Sensitive to steric compression (

-gauche effects).
C3 / C5 CH

25.0 – 32.0 Often overlap with other methylene signals.
C4 CH

/ C

25.0 – 45.0 Furthest from the fusion; typical cycloalkane shift.
Case Study: Aromadendrane vs. Alloaromadendrane

The stereochemistry at the bridgehead (C1/C7 relative to C6/C10 substituents) dramatically shifts the NMR signals due to the


-gauche effect .
  • Aromadendrane: The C1-H and C6-H/C7-H relationships often relieve steric strain, leading to standard shifts.

  • Alloaromadendrane: The cis-fusion forces substituents into pseudo-axial positions, causing upfield shifts (shielding) of 3–5 ppm for carbons involved in 1,3-diaxial-like interactions.

Comparative Data (Sesquiterpene Core): | Carbon | Aromadendrane (


) | Alloaromadendrane (

) |

(Allo - Aroma) | | :--- | :--- | :--- | :--- | | C1 (Bridge) | 52.0 | 48.5 | -3.5 (Shielded) | | C6 | 28.5 | 26.1 | -2.4 | | C12 (Me on C11) | 16.5 | 21.0 | +4.5 (Deshielded) |

> Note: Shifts are approximate and solvent-dependent (typically CDCl


). Data derived from comparisons of 4

,10

-dihydroxy derivatives.

Experimental Protocols

Synthesis via Simmons-Smith Cyclopropanation

To generate the bicyclo[5.1.0]octane core from a cycloheptene precursor, the Simmons-Smith reaction is the gold standard.

Protocol:

  • Reagents: Cycloheptene (1.0 eq), Diiodomethane (CH

    
    I
    
    
    
    , 2.0 eq), Zn-Cu couple (2.5 eq).
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or 1,2-Dimethoxyethane (DME).
    
  • Procedure:

    • Activate Zn dust with CuCl under N

      
      .
      
    • Add cycloheptene in Et

      
      O.
      
    • Add CH

      
      I
      
      
      
      dropwise at reflux to maintain a gentle boil.
    • Critical Step: Monitor disappearance of alkene carbons (130–135 ppm) via

      
      C NMR.
      
  • Workup: Quench with saturated NH

    
    Cl. The product, bicyclo[5.1.0]octane, is volatile; use careful distillation.
    
NMR Acquisition Parameters

For resolving the close methylene signals in the 25–35 ppm region:

  • Field Strength: Minimum 400 MHz (

    
    H), 100 MHz (
    
    
    
    C).
  • Solvent: Benzene-d

    
     (C
    
    
    
    D
    
    
    )
    is superior to CDCl
    
    
    for resolving aliphatic overlaps due to Anisotropic Collision-Induced Shift (ASIS).
  • Pulse Sequence: Use DEPT-135 to distinguish CH/CH

    
     (up) from CH
    
    
    
    (down). This is crucial for separating the C8 methylene (if unsubstituted) from the bridgehead methines.

Figure 2: Recommended workflow for unambiguous assignment of bicyclic hydrocarbons.

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc. 1959, 81, 4256.
  • Aromadendrane NMR Data

    • Goldsmith, D. J. et al. "Sesquiterpene Synthesis. Aromadendrane and Alloaromadendrane."[1] J. Org. Chem. 1983, 48, 2972.

  • Conformational Analysis of Cycloheptanes

    • Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions for Cycloheptane." J. Am. Chem. Soc. 1967, 89, 7036.
  • General

    
    C NMR Shift Tables: 
    
    • Pretsch, E.; Bühlmann, P.; Badertscher, M. "Structure Determination of Organic Compounds." Springer, 2009.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation via EI vs. ESI-CID

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) fragmentation pathways for bicyclic amines (e.g., tropanes, quinuclidines, pyrrolizidines). These pharmacophores are ubiquitous in drug development (e.g., atropine, solifenacin) but present unique analytical challenges due to their constrained bridgehead geometry.

We contrast Electron Ionization (EI) —driven by radical cation mechanics—against Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) —driven by proton mobility. The goal is to equip researchers with the decision-making framework necessary to select the optimal ionization mode for structural elucidation versus quantification.

The Physics of Bicyclic Fragmentation

Bicyclic amines differ from acyclic amines due to ring strain and the bridgehead nitrogen . The nitrogen lone pair is the primary driver of fragmentation, but the rigid cage structure restricts the geometric reorganization required for certain pathways (like McLafferty rearrangements), while accelerating others (like bridgehead


-cleavage).
A. The "Bridgehead Rule" (EI Mode)

In EI (70 eV), the radical cation (


) typically localizes on the nitrogen. The dominant mechanism is 

-cleavage
at the bridgehead carbon. Unlike acyclic amines where any

-bond can break, bicyclic systems preferentially cleave the bond that releases the most ring strain, often leading to ring-opening rather than immediate fragment loss.
  • Mechanism: Radical site initiation

    
    
    
    
    
    -bond homolysis
    
    
    Ring opening (distonic ion formation).
  • Diagnostic Utility: High. Generates unique "fingerprint" ions (e.g.,

    
     82/83 for tropanes) crucial for library matching.
    
B. Proton-Driven Scrambling (ESI-CID Mode)

In ESI, the precursor is a closed-shell protonated molecule (


). Fragmentation is initiated by charge migration.
  • Mechanism: The proton moves to a labile functional group (e.g., an ester oxygen), inducing Inductive Cleavage or Charge-Remote Fragmentation .

  • The Challenge: Bicyclic amines often undergo "proton scrambling," where the proton shuttles between the bridgehead nitrogen and substituents, leading to complex neutral losses (e.g.,

    
    , 
    
    
    
    ) that may obscure the core skeleton.
Comparative Analysis: EI vs. ESI-CID

The following table contrasts the performance of these ionization modes specifically for bicyclic amine analysis.

FeatureElectron Ionization (EI)ESI-CID (Tandem MS)
Ion Type Odd-electron Radical Cation (

)
Even-electron Protonated Ion (

)
Primary Mechanism

-Cleavage (Radical site initiation)
Charge Migration / Inductive Cleavage
Bridgehead Stability Low; rapid ring openingHigh; proton stabilizes the amine
Diagnostic Ions Skeleton-specific (e.g., tropinium ion)Substituent-specific (e.g., loss of ester)
Isomer Differentiation Excellent (Stereochemical effects on

-cleavage)
Moderate (Requires

or Ion Mobility)
Detection Limit Nanogram range (GC-MS)Picogram/Femtogram range (LC-MS)
Case Study: Tropane Alkaloids (The 8-Azabicyclo[3.2.1]octane Core)

Tropanes (e.g., Cocaine, Atropine) serve as the perfect model for this comparison.

EI Fragmentation Pattern (Hard Ionization)

Under EI, the tropane ring undergoes a characteristic sequence:

  • Ionization: Removal of an electron from the bridgehead N.

  • 
    -Cleavage:  Breaks the C1-C7 bond (bridge bond).
    
  • Rearrangement: Formation of the N-methyl-pyrrolidinium ion.

  • Result: A dominant base peak at

    
     82  (or 83), representing the bicyclic core stripped of substituents.
    
    • Reference: NIST Mass Spectral Library data confirms

      
       82 as the base peak for cocaine and atropine derivatives [1].
      
ESI-CID Fragmentation Pattern (Soft Ionization)

Under ESI, the


 ion is stable. Fragmentation requires collisional activation:
  • Protonation: Localizes on the N (most basic site).

  • Migration: Upon heating (CID), the proton transfers to the ester oxygen (if present).

  • Elimination: Neutral loss of the acid side chain (e.g., benzoic acid in cocaine, tropic acid in atropine).

  • Result: A dominant product ion corresponding to the protonated tropine core (

    
     124 for cocaine).
    
    • Insight: ESI is better for identifying the metabolic conjugates (e.g., glucuronides) because the core remains intact.

Visualizing the Pathways

The following diagram illustrates the divergence in fragmentation logic between EI and ESI for a generic bicyclic amine.

BicyclicFragmentation Start Bicyclic Amine Precursor EI_Node EI Source (70 eV) Start->EI_Node ESI_Node ESI Source (+) Start->ESI_Node RadicalCat Radical Cation (M+.) (Charge on Bridgehead N) EI_Node->RadicalCat AlphaCleave Alpha-Cleavage (Ring Opening) RadicalCat->AlphaCleave Homolytic Fission Fingerprint Skeletal Fragment (e.g., m/z 82 for Tropanes) AlphaCleave->Fingerprint Rearrangement Protonated Protonated Ion [M+H]+ (Even Electron) ESI_Node->Protonated Migration Proton Migration to Substituent (e.g., Ester) Protonated->Migration CID Activation NeutralLoss Neutral Loss Fragment (e.g., [M+H - Acid]+) Migration->NeutralLoss Inductive Cleavage

Figure 1: Divergent fragmentation pathways. EI prioritizes skeletal degradation (fingerprinting), while ESI prioritizes substituent loss (functional group mapping).

Experimental Protocols
Protocol A: EI-GC-MS for Impurity Profiling

Objective: Identify unknown bicyclic amine impurities via library matching.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. If the amine is a salt, basify with

    
     and extract into Dichloromethane (DCM) to ensure volatility.
    
  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm.

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • MS Source: 230°C, 70 eV.

  • Data Analysis: Focus on low-mass region (

    
     40-150) for bridgehead fragments. Look for the "Nitrogen Rule" (odd molecular weight = odd number of nitrogens).[1]
    
Protocol B: ESI-LC-MS/MS for Metabolite ID

Objective: Characterize polar metabolites where the bicyclic core is intact but modified.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.

  • Ionization: ESI Positive Mode.

    • Capillary: 3.0 kV.

    • Cone Voltage: 30V (Keep low to prevent in-source fragmentation).

  • MS/MS: Perform a Product Ion Scan of the parent

    
    .
    
  • Stepped CE: Apply Collision Energies of 15, 30, and 45 eV.

    • Low CE: Preserves the molecular ion.

    • High CE: Forces the "scrambling" required to break the bicyclic cage.

Critical Decision Matrix (Workflow)

Use this logic flow to determine the correct instrument for your bicyclic amine analysis.

DecisionTree Start Start: Bicyclic Amine Analysis Q1 Is the sample volatile? Start->Q1 Q2 Goal: Unknown ID or Quant? Q1->Q2 Yes Path_ESI Select ESI-LC-MS/MS Q1->Path_ESI No (Polar/Salt) Path_EI Select EI-GC-MS Q2->Path_EI Unknown ID (Need Library Match) Q2->Path_ESI Quantification (Need Sensitivity) Deriv Derivatization Required (TMS/TFA) Path_EI->Deriv If tailing peaks occur

Figure 2: Method selection workflow. Non-volatile salts or polar metabolites necessitate ESI, while structural elucidation of the core skeleton favors EI.

References
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text confirming EI fragmentation rules for amines).

  • Kanu, A. B., et al. (2014). "General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry. (Details the ESI-CID pathways for tropane and isoquinoline alkaloids).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The definitive source on

    
    -cleavage and radical mechanisms). 
    
  • Holčapek, M., et al. (2010). "Structural analysis of tropane alkaloids using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Specific data on tropane fragmentation).

Sources

Mechanistic Context: The IR Signature of Primary Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Precision in Pharmaceutical Characterization: A Comparative Guide to IR Spectroscopy for Primary Amine Hydrochlorides

In pharmaceutical drug development, converting a primary amine free base into its hydrochloride (HCl) salt is a standard strategy to improve aqueous solubility, stability, and bioavailability. This protonation fundamentally alters the molecule's vibrational modes, requiring precise spectroscopic interpretation.

Causality of the Spectral Shift: A free primary amine (-NH₂) typically exhibits two distinct, sharp N-H stretching bands (asymmetric and symmetric) in the 3400–3300 cm⁻¹ region[1]. However, upon protonation to form the primary amine hydrochloride (-NH₃⁺Cl⁻), extensive hydrogen bonding occurs between the ammonium ion and the chloride counterion. This interaction weakens the N-H bonds and broadens the vibrational energy states. As a result, the spectrum loses the sharp doublet and instead develops a complex, broad "ammonium band" that shifts significantly to lower wavenumbers, dominating the 3200–2600 cm⁻¹ region[1]. Additionally, strong N-H bending vibrations emerge between 1600–1500 cm⁻¹[2].

Accurately capturing these broad, complex bands requires selecting the appropriate infrared (IR) sampling technique, as environmental factors—particularly moisture—can severely convolute the spectral data.

Technique Comparison: ATR-FTIR vs. KBr Transmission vs. DRIFTS

When analyzing primary amine hydrochlorides, the choice of IR modality directly impacts spectral fidelity. The three primary techniques are Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Pellet Transmission, and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).

  • ATR-FTIR: Utilizes an internal reflection element (IRE) such as diamond. It is ideal for amine hydrochlorides because it requires no matrix preparation, eliminating the risk of introducing external moisture[3].

  • KBr Transmission: Involves dispersing the sample in a KBr matrix. While it provides a true transmission spectrum with a longer pathlength, KBr is highly hygroscopic[4].

  • DRIFTS: Analyzes scattered light from bulk powders, useful for formulated blends but requires complex Kubelka-Munk mathematical corrections.

Table 1: Performance Comparison of IR Modalities for Amine Hydrochloride Analysis

Analytical ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)DRIFTS (Powder Matrix)
Sample Prep Time < 1 minute10–15 minutes5 minutes
Moisture Sensitivity Low (Ideal for hygroscopic salts)High (Prone to O-H interference)Moderate
Effective Pathlength Wavelength-dependent (~1–2 µm)[5]Fixed (Bulk pellet thickness)Variable (Scattering dependent)
Sensitivity for Trace Low (Surface limited)High (Longer pathlength)[6]Moderate
Spectral Artifacts Peak shifts at lower wavenumbersChristiansen effect (scattering)Specular reflectance distortions
Primary Use Case Routine API ID, moisture-sensitive saltsStrict quantitative bulk analysisFormulated powder blends

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols integrate self-validating checkpoints to prevent false-positive spectral interpretations.

Protocol A: ATR-FTIR Workflow for Hygroscopic Amine Salts

Causality: Amine hydrochlorides are inherently hygroscopic. ATR is the preferred method because it eliminates the need for a hygroscopic salt matrix (like KBr), preventing atmospheric water from producing a broad O-H stretch at ~3400 cm⁻¹ that would mask the critical N-H stretching region[3][4].

  • System Readiness & Background Validation: Clean the diamond internal reflection element (IRE) with LC-MS grade isopropyl alcohol.

    • Self-Validation Check: Execute a background scan (32 scans, 4 cm⁻¹ resolution). The energy throughput must be >70%, and the baseline must exhibit <0.001 absorbance units in the 4000-3000 cm⁻¹ range to confirm the absolute absence of residual API or solvent.

  • Sample Application: Deposit 2–5 mg of the neat primary amine hydrochloride powder directly onto the center of the IRE crystal.

  • Pressure Application: Lower the pressure anvil until the integrated torque mechanism slips.

    • Causality: The IR beam penetrates the sample via an evanescent wave. Insufficient pressure results in poor optical contact, drastically reducing the penetration depth (typically ~1 µm at 45° incidence)[5] and yielding artificially low absorbance values.

  • Data Acquisition & Correction: Collect the spectrum. Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because evanescent wave penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., N-H bending at 1500 cm⁻¹) will appear artificially intense compared to high wavenumber peaks (e.g., N-H stretching at 3000 cm⁻¹) relative to a standard transmission spectrum. The algorithm normalizes this optical disparity.

Protocol B: High-Fidelity KBr Pellet Transmission

Causality: While ATR is fast, KBr transmission provides a longer effective pathlength, adhering strictly to the Beer-Lambert law. This makes it superior for detecting trace impurities in the amine salt bulk[6].

  • Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store immediately in a desiccator.

  • Sample Dilution & Milling: Combine the amine hydrochloride API with KBr at a 1:100 ratio (w/w) in an agate mortar. Mill continuously for 2-3 minutes.

    • Self-Validation Check: The powder must be visually homogeneous. The API particle size must be mechanically reduced to <2 µm (smaller than the shortest IR wavelength analyzed). If particles are too large, the Christiansen effect will occur, causing an asymmetrical, sloping baseline due to severe light scattering.

  • Vacuum Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then apply 10 tons of pressure for 2 minutes.

    • Causality: The vacuum evacuates trapped air pockets. Without it, the resulting pellet will be opaque and scatter the IR beam, destroying the signal-to-noise ratio.

  • Acquisition: Mount the visually transparent pellet in the transmission holder and acquire the spectrum.

Methodological Decision Architecture

The following decision matrix illustrates the logical progression for selecting the appropriate IR technique based on the physicochemical properties of the primary amine hydrochloride API.

IR_Methodology_Selection Start Primary Amine HCl Sample Characterization Hygroscopic Is the API highly hygroscopic? Start->Hygroscopic Quant Is strict bulk quantitative analysis required? Hygroscopic->Quant No ATR ATR-FTIR (Diamond IRE) Optimal for routine & moisture-sensitive Hygroscopic->ATR Yes (Avoid KBr water absorption) Surface Is surface-specific analysis needed? Quant->Surface No KBr Transmission FTIR (KBr Pellet) Optimal for trace bulk analysis Quant->KBr Yes (Beer-Lambert fidelity) Surface->ATR Yes DRIFTS DRIFTS (Powder Matrix) Optimal for rough powders Surface->DRIFTS No (Analyze as bulk powder)

Decision matrix for selecting the optimal IR spectroscopy technique for amine hydrochloride APIs.

References

  • "Spectra–Structure Correlations in the Mid- and Far-infrared." IIS Windows Server / Society for Applied Spectroscopy. Available at: [Link]

  • "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample." Kintek Solution. Available at: [Link]

  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. Available at: [Link]

  • "FTIR: Transmission vs ATR spectroscopy." Specac Ltd. Available at: [Link]

  • "First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets." National Institutes of Health (PMC). Available at: [Link]

  • "Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms." ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the Metabolic Stability of Bicyclo[5.1.0]octane and Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a successful therapeutic agent. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising candidate.[1][2] Medicinal chemists frequently employ bioisosteric replacement as a key strategy to mitigate these liabilities. This guide provides an in-depth comparison of the metabolic stability of the common cyclohexane ring versus its conformationally constrained bioisostere, the bicyclo[5.1.0]octane scaffold. We will explore the mechanistic underpinnings of their metabolism, present a framework for their experimental comparison, and provide detailed protocols for key in vitro assays.

The central hypothesis is that the fused cyclopropane ring in the bicyclo[5.1.0]octane motif can significantly enhance metabolic stability by altering the molecule's electronic properties and sterically shielding potential sites of metabolism from enzymatic attack. The incorporation of cyclopropane rings into drug molecules is a known strategy to increase metabolic stability by influencing the spatial orientation of substituents.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design molecules with improved pharmacokinetic profiles.

Introduction: The Quest for Metabolic Stability

The metabolic fate of a drug candidate is a primary determinant of its in vivo performance.[2] The body's primary defense against xenobiotics involves a suite of enzymes, predominantly the cytochrome P450 (CYP) superfamily, which are responsible for 70-80% of all drug metabolism.[5] These enzymes, located mainly in the liver, introduce polar functional groups onto lipophilic molecules, facilitating their excretion.[6][7] While essential for detoxification, this process can prematurely terminate a drug's therapeutic action.

Bioisosterism: A Strategy for Metabolic Tuning

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. In medicinal chemistry, replacing a metabolically labile fragment with a more stable bioisostere is a powerful tactic to enhance a drug's half-life and bioavailability.[8] The cyclohexane ring is a ubiquitous scaffold in drug molecules due to its synthetic accessibility and ability to provide a three-dimensional framework. However, its conformational flexibility and sp3-hybridized carbons make it a prime target for CYP-mediated oxidation. The bicyclo[5.1.0]octane scaffold has emerged as a compelling bioisostere, offering a rigidified structure that can protect against metabolic degradation.

Mechanistic Considerations: Cyclohexane vs. Bicyclo[5.1.0]octane

The metabolic differences between these two scaffolds are rooted in their distinct structural and electronic properties.

Metabolism of Cyclohexane:

The flexible chair and boat conformations of the cyclohexane ring allow it to readily fit into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[5][6] The enzymatic process typically involves the abstraction of a hydrogen atom by the highly reactive iron-oxo species in the CYP active site, followed by hydroxyl radical rebound to form a hydroxylated metabolite. This oxidation is often a primary clearance pathway for drugs containing this moiety.

The Bicyclo[5.1.0]octane Advantage:

The introduction of a fused cyclopropane ring, as seen in bicyclo[5.1.0]octane, imposes significant conformational rigidity.[9] This "locked" conformation can prevent the molecule from adopting the optimal orientation required for efficient binding and metabolism within the CYP active site.[10]

Furthermore, the cyclopropane ring itself possesses unique electronic properties. The C-C bonds have a high degree of p-character, and the ring is significantly strained.[11] This strain can influence adjacent bonds and sterically hinder nearby positions, effectively "shielding" them from enzymatic attack. The strategic placement of this scaffold can therefore block metabolism at specific sites, a concept that has been successfully applied with various fused-cyclopropane motifs to enhance metabolic stability.[12]

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Fig 1: Conceptual diagram of metabolic pathways and structural influences.

Quantitative Comparison: Gauging Metabolic Stability

To objectively compare the two scaffolds, quantitative in vitro assays are essential. The primary readouts are the half-life (t½) and the intrinsic clearance (CLint), which measures the inherent ability of an enzyme system to metabolize a compound.[13][14] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

While direct comparative data for a specific pair of bicyclo[5.1.0]octane and cyclohexane analogs is not available in the public literature, the general principle is that replacing a metabolically labile site with a more robust group should yield improved stability.[15] The following table provides an illustrative template for how such experimental data should be presented.

Compound ID Scaffold t½ (min) CLint (µL/min/mg protein) Comments
Analog-CHCyclohexane1592.4Rapid turnover observed in Human Liver Microsomes.
Analog-BCOBicyclo[5.1.0]octane> 120< 5.8Significantly enhanced stability; parent compound remains largely unmetabolized.
Control-HighVerapamil8173.3High turnover positive control.
Control-LowWarfarin1156.0Low turnover positive control.
Table 1: Illustrative experimental data from a human liver microsomal stability assay. The data for Analog-CH and Analog-BCO are hypothetical and serve to demonstrate the expected outcome of a successful bioisosteric replacement.

Experimental Protocols for In Vitro Stability Assessment

A rigorous assessment of metabolic stability relies on standardized, well-controlled in vitro experiments.[1] Here, we provide detailed protocols for two fundamental assays.

Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability and is used to determine the intrinsic clearance of a compound.[14][16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[1]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Materials:

  • Test compounds and positive/negative controls (e.g., Verapamil, Warfarin).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (or NADPH stock solution).

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction).

  • 96-well incubation and collection plates.

  • LC-MS/MS system for analysis.

Step-by-Step Protocol:

  • Preparation: Thaw the liver microsomes at 37°C and immediately place them on ice.[18][19] Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension in a 96-well plate.[19][20] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[21] This cofactor is essential for the catalytic activity of CYP enzymes. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and transfer it to a collection plate containing ice-cold acetonitrile with an internal standard.[16] The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated from the half-life and protein concentration.[16]

graphdot { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Fig 2: Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay

This assay is crucial for identifying compounds that are susceptible to degradation by enzymes present in blood plasma, such as esterases and proteases.[22] Instability in plasma can lead to rapid clearance and poor in vivo efficacy.[23][24]

Objective: To measure the rate of disappearance of a test compound when incubated in plasma.

Materials:

  • Test compounds.

  • Pooled plasma (human, rat, mouse, etc.), stored frozen.

  • Phosphate Buffer (pH 7.4).

  • Acetonitrile (ACN) with an internal standard.

  • 96-well plates, incubator, LC-MS/MS system.

Step-by-Step Protocol:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Add the test compound (final concentration typically 1 µM) to the plasma in a 96-well plate and incubate at 37°C.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[23][24]

  • Sample Processing & Analysis: Follow steps 5-7 from the microsomal stability assay protocol. The half-life in plasma is calculated from the rate of disappearance of the parent compound.

Conclusion and Strategic Application

The strategic replacement of a cyclohexane ring with a bicyclo[5.1.0]octane scaffold represents a rational approach to enhancing the metabolic stability of drug candidates. The inherent rigidity and unique electronic properties of the fused cyclopropane ring can effectively shield a molecule from CYP-mediated metabolism, thereby increasing its half-life and potential for in vivo efficacy.

This guide provides the foundational knowledge and practical protocols for researchers to investigate this bioisosteric substitution. By employing rigorous in vitro assays, such as the liver microsomal and plasma stability assays, drug development teams can generate the quantitative data needed to make informed decisions. The adoption of the bicyclo[5.1.0]octane scaffold should be considered when early ADME (Absorption, Distribution, Metabolism, and Excretion) studies reveal metabolic liability associated with a cyclohexane or other flexible carbocyclic ring. This data-driven approach is fundamental to the modern "design-make-test-analyze" cycle that accelerates the discovery of safer and more effective medicines.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Available from: [Link]

  • Cyprotex. Plasma Stability. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • Request PDF. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available from: [Link]

  • National Institutes of Health. N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Available from: [Link]

  • Di, L. et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Available from: [Link]

  • Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Available from: [Link]

  • Singh, S. et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 547-593. Available from: [Link]

  • Gál, B. The chemistry and biology of cyclopropyl compounds. Available from: [Link]

  • Optibrium. What's the importance of cytochrome P450 metabolism?. Available from: [Link]

  • National Institutes of Health. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Available from: [Link]

  • The Royal Society of Chemistry. CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Available from: [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]

  • Vanderbilt University. Comparative Analysis of Fluorine-Containing Mesogenic Derivatives of Carborane, Bicyclo[2.2.2]octane, Cyclohexane, and Benzene using the Maier−Meier Theory. Available from: [Link]

  • SlidePlayer. Bioisosteres in Drug Design – “Escape from Flatland”. Available from: [Link]

  • PubMed. Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Available from: [Link]

  • NIST WebBook. Bicyclo[5.1.0]octane. Available from: [Link]

  • National Institutes of Health. (Bio)isosteres of ortho- and meta-substituted benzenes. Available from: [Link]

  • ChemRxiv. A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres. Available from: [Link]

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Available from: [Link]

  • Pharma Focus Asia. Metabolic Stability. Available from: [Link]

  • J-STAGE. Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Available from: [Link]

  • NIST WebBook. Bicyclo[5.1.0]octane. Available from: [Link]

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Elemental Analysis Standards for C8H15N·HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and procedural manual for researchers analyzing the elemental composition of C8H15N·HCl (typically representing amine hydrochlorides such as Tropane Hydrochloride , Coniceine Hydrochloride , or 2-butyl-2,5-dihydro-1H-pyrrole Hydrochloride ).

This guide addresses the specific analytical challenges posed by hydrochloride salts—hygroscopicity, halogen interference, and stoichiometric validation—and compares the performance of industry-standard calibration materials.

Executive Summary: The Analytical Challenge

The compound C8H15N[1][2][3][4][5][6]·HCl (Molecular Weight: ~161.67 g/mol ) presents a distinct set of challenges for Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis. Unlike simple organic compounds, this amine hydrochloride salt contains a significant mass fraction of Chlorine (~21.9%), which can interfere with thermal conductivity detection (TCD) if not properly scrubbed. Furthermore, the ionic nature of the HCl salt often leads to hygroscopicity, making the selection of the correct Calibration Standard critical for minimizing weighing errors and ensuring accurate Nitrogen recovery.

This guide compares the three primary calibration strategies—Acetanilide (The Gold Standard) , Sulfanilamide (The Multi-Element Alternative) , and Chloro-substituted Standards (The Matrix Match) —to determine the optimal workflow for validating C8H15N·HCl purity.[7]

Theoretical Composition (Target Values)
ElementFormula CountAtomic Mass ContributionTheoretical % (w/w)
Carbon (C) 896.0959.44%
Hydrogen (H) 1616.139.98%
Nitrogen (N) 114.018.66%
Chlorine (Cl) 135.4521.93%

Comparative Analysis of Calibration Standards

To achieve precision within the industry acceptance criteria of ±0.4% , the calibration standard must mimic the combustion behavior of the analyte or provide a robust response factor (K-factor).

Option A: Acetanilide (NIST SRM 141d)

The Industry Baseline Acetanilide (


) is the primary standard for CHN analysis due to its high stability, lack of hygroscopicity, and distinct melting point (114°C).
  • Pros:

    • Stability: Non-hygroscopic, ensuring accurate weighing without a dry box.

    • Nitrogen Proximity: Contains 10.36% N, reasonably close to the analyte's 8.66% N, ensuring linearity in the detector response.

    • Purity: Readily available as a high-purity NIST Standard Reference Material.

  • Cons:

    • Lack of Halogen: Does not contain Chlorine. It cannot validate the efficiency of the silver (Ag) trap or the halogen scrubber in the combustion tube.

    • Matrix Mismatch: Burns cleaner than HCl salts, potentially masking incomplete combustion issues in the actual sample.

Option B: Sulfanilamide

The Multi-Element Stress Test Sulfanilamide (


) is often used when Sulfur is also being analyzed, but it serves as a rigorous test for Nitrogen separation.
  • Pros:

    • High Nitrogen Content: (16.27% N). If the instrument is calibrated with Sulfanilamide, the lower N content of C8H15N·HCl falls well within the calibration curve.

    • Simultaneous CHNS: Allows validation of the separation column's ability to resolve gases.

  • Cons:

    • Polarity: Slightly more hygroscopic than Acetanilide.

    • Oxygen Demand: High demand for

      
       during combustion, which mimics the oxidative requirement of the target amine salt.
      
Option C: S-Benzyl-thiuronium Chloride

The Halogen/Matrix Match For hydrochloride salts, a standard containing Chlorine is superior for validating the system's "scrubbing" capacity.

  • Pros:

    • Halogen Validation: Contains Chlorine, directly testing the capacity of the Silver Wool/Gauze trap. If the trap is saturated, Cl gas will pass through and cause high Nitrogen readings (interference).

    • Melting Behavior: Ionic salt structure mimics the combustion physics of C8H15N·HCl.

  • Cons:

    • Hygroscopicity: Like the analyte, it can absorb moisture, requiring careful handling.

    • Availability: Less commonly available as a certified microanalytical standard compared to Acetanilide.

Summary of Performance
FeatureAcetanilideSulfanilamideS-Benzyl-thiuronium Cl
Primary Use General CHN CalibrationCHNS CalibrationHalogenated Sample Validation
Nitrogen % 10.36%16.27%~13.8%
Matrix Match LowMediumHigh (Salt form)
Stability Excellent GoodModerate (Hygroscopic)
Rec.[1][8][9] for C8H15N·HCl Primary Calibration Secondary CheckSystem Suitability (Cl Trap)

Experimental Protocol: The "Sandwich" Method

Analyzing amine hydrochlorides requires specific sample preparation to prevent "flash" vaporization of HCl and to ensure complete oxidation.

Reagents & Equipment[10][11][12]
  • Analyzer: CHN/CHNS Elemental Analyzer (e.g., PerkinElmer 2400, Elementar vario, or Thermo FlashSmart).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder (High Purity).
    
  • Container: Tin (Sn) Capsules (Standard or Pressed).

  • Scrubber: Silver Wool (Ag) heated to ~600-850°C (zone dependent) to trap Cl.

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.

    • Run 2 "Conditioning" samples (Acetanilide) to prime the adsorption columns.

  • Calibration (K-Factor Determination):

    • Weigh 1.5 mg to 2.5 mg of Acetanilide into tin capsules.

    • Analyze in triplicate. Ensure RSD < 0.2%.

    • Why Acetanilide? It provides the most stable K-factor for C, H, and N.

  • Sample Preparation (The Analyte):

    • Step A: Tare a clean tin capsule.

    • Step B: Rapidly weigh 1.5 - 2.0 mg of C8H15N·HCl . Note: Minimize exposure to air to prevent moisture uptake.

    • Step C (Critical): Add 5–10 mg of Tungsten Trioxide (

      
      )  on top of the sample.
      
      • Causality:

        
         acts as a flux and oxygen donor, preventing the formation of refractory carbon and ensuring the HCl moiety is properly liberated for trapping.
        
    • Step D: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Analysis & Validation:

    • Run the sample.[8]

    • System Suitability Check: If Nitrogen values are consistently high (>9.0%), the Silver Trap is likely saturated with Chlorine. Replace the reduction tube/scrubber.

Visualization: Combustion & Signal Pathway

The following diagram illustrates the critical path of the elemental analysis, highlighting where the Chlorine interference is managed.

CombustionPathway Sample Sample: C8H15N·HCl + WO3 Additive Combustion Combustion Reactor (950-1150°C) Flash Oxidation Sample->Combustion O2 Injection Gases Gases Generated: CO2, H2O, NOx, HCl, Cl2 Combustion->Gases Scrubber Halogen Scrubber (Silver Wool/Gauze) Traps HCl & Cl2 as AgCl Gases->Scrubber Flow Reduction Reduction Tube (Copper @ 600°C) Converts NOx -> N2 Scrubber->Reduction CO2, H2O, NOx (Cl Removed) Separation GC Separation Column Reduction->Separation CO2, H2O, N2 Detector TCD Detector Quantifies N2, CO2, H2O Separation->Detector

Caption: Figure 1. Analytical flow for C8H15N·HCl. The Silver Scrubber is the critical control point to prevent Chlorine from interfering with Nitrogen quantification.

Troubleshooting & Data Interpretation

When analyzing C8H15N[2][4][6][10]·HCl, deviations often follow specific patterns. Use this table to diagnose results.

ObservationProbable CauseCorrective Action
High Hydrogen (>10.2%) Moisture absorption (Hygroscopic sample).Dry sample in desiccator; increase weighing speed.
High Nitrogen (>9.0%) Chlorine interference (Cl eluting with N2).Replace Silver Wool trap; check combustion tube.
Low Carbon (<59.0%) Incomplete combustion (Carbide formation).Increase

dose; add more

.
Drifting Baseline Ash accumulation or trap saturation.Run a "Blank" cycle; perform leak check.
Conclusion

For the routine analysis of C8H15N·HCl , Acetanilide remains the superior calibration standard due to its stability and precision. However, for method validation—specifically to prove that the Chlorine content is not biasing the Nitrogen result—a System Suitability Test using S-Benzyl-thiuronium Chloride or a similar chlorinated standard is mandatory.

References

  • NIST Standard Reference Materials . SRM 141d - Acetanilide for Elemental Analysis. National Institute of Standards and Technology.[2][6] [Link]

  • Shimadzu Application News . Analysis of Trace Elements in Table Salt and Hydrochloride Salts. Shimadzu Corporation. [Link]

  • Elementar Analysensysteme . Best practices for sample preparation in elemental analysis (Combustion Aids). Elementar. [Link]

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Bioisosteric comparison of bicyclo[5.1.0]octane and bicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Comparison of Bicyclo[5.1.0]octane and Bicyclo[2.2.2]octane: Navigating 3D Chemical Space

Executive Summary The transition from flat, sp²-hybridized aromatic rings to 3D, sp³-rich scaffolds is a cornerstone of modern drug discovery. High aromatic ring counts correlate with poor aqueous solubility, promiscuous off-target binding (e.g., hERG), and rapid CYP450-mediated clearance. By increasing the fraction of saturated carbons (


), researchers can fundamentally alter a molecule's pharmacokinetic profile. This guide provides a critical comparison between two distinct saturated bioisosteres: the highly symmetrical, bridged bicyclo[2.2.2]octane (BCO)  and the fused, conformationally nuanced bicyclo[5.1.0]octane .

Geometric and Mechanistic Divergence

Bicyclo[2.2.2]octane (BCO): The Linear para-Phenyl Mimic BCO is a fully aliphatic, 3-dimensional bioisostere specifically designed to replace the 2-dimensional para-phenyl group[1].

  • Causality of Design: The distance between the connecting bridgehead atoms in the BCO scaffold is 2.60 Å, which is geometrically homologous to the 2.82 Å distance of a para-substituted phenyl ring ([1]).

  • Mechanistic Advantage: By disrupting planarity, BCO eliminates π-π stacking interactions. This disruption prevents the formation of highly stable, tightly packed crystalline lattices, thereby significantly lowering the melting point and enhancing thermodynamic aqueous solubility[1]. Furthermore, the lack of an electron-rich π-system reduces susceptibility to oxidative metabolism by hepatic CYPs.

Bicyclo[5.1.0]octane: The Fused ortho/meta Mimic Unlike the bridged BCO, bicyclo[5.1.0]octane is a fused bicyclic system comprising a seven-membered ring fused to a cyclopropane ring.

  • Causality of Design: Linear bioisosteres like BCO cannot replicate the angled exit vectors required for ortho- or meta-substituted benzenes. The bicyclo[5.1.0]octane core provides these non-linear trajectories. It is frequently accessed via the catalytic hydrogenation of bullvalene networks or transannular cyclizations ([2]).

  • Mechanistic Advantage: The fused 7-3 system introduces a degree of conformational flexibility while maintaining a rigid core. This "shapeshifting" potential allows it to occupy complex 3D binding pockets that planar ortho/meta arenes cannot, making it a valuable scaffold in both natural product synthesis (e.g., dactylol) ([3]) and advanced pharmacophore design[2].

Bioisostere Target Planar Phenyl Ring (Poor Solubility, High CYP Liability) BCO Bicyclo[2.2.2]octane (Bridged, para-isostere) Target->BCO Replace (para) B510 Bicyclo[5.1.0]octane (Fused, ortho/meta-isostere) Target->B510 Replace (ortho/meta) BCO_Prop High Fsp3 (1.0) Linear Exit Vectors (2.60 Å) No π-π Stacking BCO->BCO_Prop Yields B510_Prop Conformational Flexibility Angled Exit Vectors Complex 3D Shape B510->B510_Prop Yields

Caption: Divergent bioisosteric replacement strategies for planar phenyl rings using BCO and Bicyclo[5.1.0]octane.

Quantitative Physicochemical Profiling

The following table synthesizes the expected physicochemical shifts when replacing a standard phenyl ring with either BCO or Bicyclo[5.1.0]octane in a generic lead scaffold (data aggregated from comparative studies on Imatinib/Vorinostat analogs and saturated hydrocarbons) ([4], [5]).

PropertyPlanar Phenyl RingBicyclo[2.2.2]octane (BCO)Bicyclo[5.1.0]octane

Contribution
0.01.01.0
Exit Vector Geometry Linear (para), Angled (o/m)Strictly Linear (180°)Angled (Non-linear)
Aqueous Solubility Baseline (Low)+++ (Up to 3x increase)++ (Moderate increase)
Lipophilicity (LogP) Baseline (High)Reduced (Lower LogP)Moderately Reduced
Metabolic Stability (

)
High Clearance++ (Enhanced stability)+ (Scaffold dependent)
Primary Synthetic Route Cross-coupling (Suzuki)Oxidative cyclizationTransannular cyclization / [6+2]

Self-Validating Experimental Protocols

To objectively compare these bioisosteres, empirical validation of their ADME properties is required. The following protocols are designed as self-validating systems, ensuring that artifacts in synthesis or assay conditions are immediately flagged.

Protocol A: Shake-Flask Kinetic Solubility & LogD_{7.4} Determination Causality: Computational LogP/LogD models are heavily trained on flat aromatics and frequently miscalculate the hydration energy of bulky, bridged aliphatic systems. Empirical shake-flask measurement is mandatory.

  • Preparation: Dissolve the synthesized BCO and Bicyclo[5.1.0]octane analogs in DMSO to a 10 mM stock concentration.

  • Incubation: Spike 5 μL of the stock into 245 μL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%). Shake at 300 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet undissolved aggregates.

  • Quantification: Transfer the supernatant to a new plate. Quantify the dissolved compound via HPLC-UV/MS against a standard calibration curve prepared in 50% Acetonitrile/Water.

  • Self-Validation Check: Include a highly soluble control (e.g., Propranolol) and a poorly soluble control (e.g., Amiodarone). If the controls deviate by >15% from historical benchmarks, recalibrate the HPLC and verify PBS pH.

Protocol B: Human Liver Microsome (HLM) Stability Assay Causality: Removing the π-electron cloud should theoretically reduce CYP450 oxidation[5]. This assay isolates CYP-mediated metabolism by supplying an exogenous NADPH regenerating system.

  • Reaction Mixture: Combine 1 μM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 μL at T=0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
  • Self-Validation Check (Mass Balance): The T=0 sample must represent 100% parent compound. Include Verapamil as a positive control; if Verapamil does not show >50% depletion by T=30 mins, the microsome batch is inactive and the assay must be rejected.

Workflow Syn 1. Bioisostere Incorporation (BCO vs Bicyclo[5.1.0]octane) Assay1 2a. Shake-Flask Solubility (Empirical LogD Validation) Syn->Assay1 Assay2 2b. HLM Stability Assay (CYP450 Clearance) Syn->Assay2 Val1 Control Check: Propranolol / Amiodarone Assay1->Val1 Validate Val2 Control Check: Verapamil Depletion >50% Assay2->Val2 Validate Data 3. Pharmacokinetic Profiling (Select leads with low CL_int & high Fsp3) Val1->Data Val2->Data

Caption: Self-validating experimental workflow for assessing the ADME properties of bioisosteric replacements.

Conclusion

While Bicyclo[2.2.2]octane remains the gold standard for linear, para-phenyl bioisosteric replacement due to its perfect 180° exit vectors and proven ability to enhance solubility and metabolic stability, it is inherently limited by its geometry. Bicyclo[5.1.0]octane emerges as a complementary scaffold, offering angled exit vectors and conformational flexibility suitable for mimicking ortho/meta substitutions. Careful application of these scaffolds, backed by rigorous, self-validating empirical assays, allows drug developers to effectively navigate 3D chemical space and escape the pitfalls of flatland.

References

  • "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC", National Institutes of Health, [Link]

  • "A Shapeshifting Roadmap for Polycyclic Skeletal Evolution", ResearchGate, [Link]

  • "Applications of Friedel–Crafts reactions in total synthesis of natural products", Royal Society of Chemistry,[Link]

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Safety Operating Guide

Bicyclo[5.1.0]octan-4-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Bicyclo[5.1.0]octan-4-amine Hydrochloride: Comprehensive Laboratory Handling and Disposal Guide

As drug development accelerates, the integration of novel cycloalkylamines like Bicyclo[5.1.0]octan-4-amine hydrochloride into synthetic pipelines has become increasingly common. However, the operational success of these syntheses relies heavily on rigorous laboratory safety and environmental compliance.

As a Senior Application Scientist, I have designed this protocol to provide you with actionable, step-by-step methodologies for the safe handling, neutralization, and disposal of Bicyclo[5.1.0]octan-4-amine hydrochloride. This guide goes beyond basic safety data sheets by explaining the causality behind these procedures, ensuring your laboratory maintains both scientific integrity and strict regulatory compliance.

Chemical Characterization & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the waste. Bicyclo[5.1.0]octan-4-amine hydrochloride is a fused bicyclic aliphatic amine salt. While the hydrochloride salt form increases stability and water solubility for synthetic applications, it also dictates its hazard profile.

In aqueous environments, the salt dissociates, lowering the pH and releasing the free amine, which structural analogs have shown to be highly toxic to aquatic invertebrates[1]. Consequently, uncontrolled environmental release poses significant ecological risks[2].

Table 1: Quantitative Data & Hazard Summary

PropertyValue / ClassificationMechanistic Rationale
Chemical Name Bicyclo[5.1.0]octan-4-amine hydrochlorideFused bicyclic primary amine salt.
CAS Number 2138043-63-5[3]Unique identifier for regulatory tracking.
Molecular Formula C₈H₁₆ClN[3]Determines stoichiometric neutralization requirements.
Physical State Solid (Crystalline Powder)Prone to aerosolization; inhalation hazard.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[4][5]The acidic nature of the HCl salt causes localized tissue irritation upon contact.
Aquatic Toxicity Harmful to aquatic life (Analogous data)[1]Amines disrupt cellular membranes in aquatic organisms; drain disposal is prohibited[6].

Immediate Safety & PPE Protocol

Because Bicyclo[5.1.0]octan-4-amine hydrochloride can cause severe eye and skin irritation[5], a self-validating safety system must be employed before handling waste.

Step-by-Step PPE & Setup:

  • Engineering Controls: Perform all waste consolidation and neutralization inside a certified chemical fume hood to mitigate inhalation risks from aerosolized dust[7].

  • Hand Protection: Don double-layered nitrile gloves. The inner glove acts as a baseline barrier, while the outer glove can be frequently changed if contaminated.

  • Body & Eye Protection: Wear a fully buttoned, fluid-resistant lab coat and splash-proof chemical safety goggles. Standard safety glasses are insufficient if liquid waste splashing occurs[8].

Operational Disposal Workflows

The U.S. Environmental Protection Agency (EPA) strictly prohibits the dilution of hazardous waste as a substitute for proper treatment (EPA CFR Dilution Prohibition)[6]. Therefore, drain disposal of this compound—even in trace amounts—is illegal[9]. All waste must be segregated and processed through your institution's Environmental Health and Safety (EHS) department[10].

Protocol A: Solid Waste Management

Solid waste includes unused reagents, contaminated weighing paper, and spill cleanup materials.

  • Collection: Sweep up solid residues using a dedicated brush or damp paper towel (to prevent dust generation)[11].

  • Containment: Transfer the solid waste into a chemically resistant, wide-mouth high-density polyethylene (HDPE) container with a secure screw-cap[12].

  • Labeling: Immediately affix a "Hazardous Waste" tag. Explicitly write "Bicyclo[5.1.0]octan-4-amine hydrochloride" (do not use abbreviations) and check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Aqueous Waste Neutralization & Collection

When this compound is dissolved in water, the resulting solution is mildly acidic due to the hydrochloride salt. Neutralizing the waste before EHS collection prevents incompatible reactions in mixed-waste carboys.

  • Preparation: Place the beaker containing the aqueous amine waste on a magnetic stir plate inside the fume hood. Add a PTFE-coated stir bar.

  • Titration: While stirring at a moderate speed, slowly add a weak base solution (e.g., 1 M Sodium Bicarbonate, NaHCO₃) dropwise. Causality: NaHCO₃ is preferred over strong bases like NaOH to prevent highly exothermic reactions and the sudden precipitation of the free base amine.

  • Validation: Periodically pause stirring and check the pH using universal indicator strips. Continue adding the base until the pH stabilizes between 6.0 and 8.0[13].

  • Transfer: Funnel the neutralized solution into a designated, compatible liquid hazardous waste carboy. Record the estimated concentration and volume on the waste log[12].

Protocol C: Empty Container Decontamination (Triple-Rinse)

Empty chemical bottles retain micro-crystalline residues that classify the container itself as hazardous waste until properly decontaminated[10].

  • First Rinse (Solvent): Add a small volume of a volatile organic solvent (e.g., ethanol or acetone) to the empty bottle. Cap tightly and agitate vigorously to dissolve organic residues. Pour the rinsate into the liquid hazardous waste carboy[12].

  • Second & Third Rinses (Water): Repeat the agitation process twice using distilled water to capture any remaining water-soluble hydrochloride salts. Collect all rinsate in the hazardous waste carboy[13].

  • Defacing: Allow the bottle to air-dry completely in the fume hood. Once dry, use a thick marker to completely deface the original chemical label[10].

  • Final Disposal: The clean, defaced bottle may now be safely disposed of in the regular laboratory glass waste stream[13].

Waste Segregation & Disposal Logic

To ensure rapid decision-making at the bench, follow the logical workflow mapped below for Bicyclo[5.1.0]octan-4-amine hydrochloride waste streams.

WasteDisposal Start Bicyclo[5.1.0]octan-4-amine HCl Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Solid Liquid Aqueous/Solvent Solutions Type->Liquid Liquid Container Empty Container Type->Container Empty SolidCollect Collect in chemically resistant HDPE container Solid->SolidCollect LiquidNeut Neutralize to pH 6-8 (if aqueous) Liquid->LiquidNeut Rinse Triple Rinse (Solvent then Water) Container->Rinse EHS EHS Hazardous Waste Pickup (EPA Compliant) SolidCollect->EHS LiquidCollect Collect in compatible liquid waste carboy LiquidNeut->LiquidCollect LiquidCollect->EHS Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Deface Deface Label & Discard as Regular Glass Rinse->Deface Rinsate->LiquidCollect

Decision tree for the segregation and processing of Bicyclo[5.1.0]octan-4-amine HCl waste.

Regulatory Compliance & EHS Integration

Adherence to these protocols ensures your laboratory remains compliant with federal and institutional mandates. Under the Resource Conservation and Recovery Act (RCRA) managed by the EPA (40 CFR 261)[9], generators of chemical waste are legally responsible for its proper identification from cradle to grave.

Never accumulate large quantities of waste in satellite accumulation areas. Once a container is 90% full, or within the timeframe dictated by your local EHS policies (typically 90 to 180 days depending on generator status), immediately submit a disposal request to your certified hazardous waste disposal team[12].

References

  • BenchChem Technical Support. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)." BenchChem,
  • BenchChem Technical Support. "Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste." BenchChem,
  • ChemScene. "2138043-63-5 | Bicyclo[5.1.0]octan-4-amine hydrochloride." ChemScene,
  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide." NIH,
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." UW-Madison,
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC,
  • European Chemicals Agency (ECHA).
  • MedChemExpress. "TCO-amine hydrochloride-SDS." MedChemExpress,
  • TCI Chemicals.
  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride." Cole-Parmer,

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.